Technical Documentation Center

7-bromo-2-(chloromethyl)quinazolin-4(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one
  • CAS: 573681-17-1

Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one: A Technical Guide for Medicinal Chemists and Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for the synthetically versatile heterocyclic compound, 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the synthetically versatile heterocyclic compound, 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS) data. Beyond a mere presentation of data, this guide delves into the experimental rationale, providing a framework for understanding the structural characterization of this important quinazolinone derivative.

Introduction to 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The title compound, 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one, serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the reactive chloromethyl group at the 2-position and the bromo substituent on the aromatic ring provides two strategic points for further chemical modification, making it a valuable building block for creating libraries of novel compounds for drug discovery programs. Accurate and unambiguous structural confirmation through spectroscopic methods is a critical first step in any synthetic endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one, both ¹H and ¹³C NMR are essential for a comprehensive structural assignment.

Principles Guiding NMR Experimental Design

The choice of solvent and instrument parameters are critical for acquiring high-quality NMR spectra.

  • Solvent Selection: Deuterated solvents are used in NMR to avoid large solvent proton signals that would otherwise obscure the analyte's signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many quinazolinone derivatives due to its high polarity, which aids in dissolving these often sparingly soluble compounds.[1] Its residual proton signal at approximately 2.50 ppm and carbon signals at 39.52 ppm also serve as convenient internal references for chemical shift calibration.[1]

  • Field Strength: High-field NMR spectrometers (e.g., 400 MHz or higher) are preferred as they provide better signal dispersion and resolution, which is particularly important for resolving complex spin-spin coupling patterns in aromatic systems.[1]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines the steps for obtaining high-quality ¹H and ¹³C NMR spectra of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one.

Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to remove any particulate matter.

Instrumental Parameters:

  • ¹H NMR Spectroscopy:

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for faster repetition rates without saturating the signals.

    • Spectral Width: A spectral width of -2 to 14 ppm is generally sufficient to cover the chemical shifts of most organic protons.[1]

    • Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that the protons have largely returned to their equilibrium state, allowing for accurate integration.[1]

    • Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • Spectral Width: A wider spectral width, typically 0 to 200 ppm, is required to encompass the larger chemical shift range of carbon nuclei.[1]

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons, which have longer relaxation times.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to obtain a good signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[1]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Caption: Workflow for NMR Spectroscopic Analysis.

Spectroscopic Data and Interpretation

The following tables summarize the ¹H and ¹³C NMR data for 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one, recorded in DMSO-d₆.

Table 1: ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
12.77br s1H-NH
8.02d1H8.0H-5
7.91s1H-H-8
7.72d1H8.0H-6
4.55s2H-CH₂Cl

Interpretation of ¹H NMR Spectrum:

  • The broad singlet at 12.77 ppm is characteristic of the N-H proton of the quinazolinone ring, which is often broadened due to quadrupole coupling with the adjacent nitrogen and/or chemical exchange.

  • The downfield region of the spectrum displays the signals for the aromatic protons. The doublet at 8.02 ppm is assigned to H-5. Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. The coupling constant of 8.0 Hz is typical for ortho-coupling between H-5 and H-6.

  • The singlet at 7.91 ppm is assigned to H-8. The absence of ortho or meta coupling is consistent with its position on the aromatic ring.

  • The doublet at 7.72 ppm corresponds to H-6, showing the expected ortho-coupling to H-5.

  • The singlet at 4.55 ppm , integrating to two protons, is unequivocally assigned to the methylene protons of the chloromethyl group (-CH₂Cl). Its chemical shift is in the expected range for a methylene group attached to both an aromatic system and an electronegative chlorine atom.

Table 2: ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
161.24C-4 (C=O)
154.01C-2
149.56C-8a
130.42C-6
129.67C-5
128.38C-8
128.10C-7
120.55C-4a
43.28CH₂Cl

Interpretation of ¹³C NMR Spectrum:

  • The signal at 161.24 ppm is assigned to the carbonyl carbon (C-4) of the quinazolinone ring, which is characteristically found in this downfield region.

  • The signal at 154.01 ppm is attributed to C-2, the carbon bearing the chloromethyl group.

  • The quaternary carbon C-8a appears at 149.56 ppm .

  • The aromatic methine carbons (C-5, C-6, and C-8) resonate in the range of 128-131 ppm . Specific assignments are based on predictive models and comparison with related structures.

  • The signal at 128.10 ppm is assigned to C-7, the carbon atom directly attached to the bromine. The carbon-bromine bond has a moderate influence on the chemical shift.

  • The quaternary carbon C-4a is observed at 120.55 ppm .

  • The upfield signal at 43.28 ppm corresponds to the carbon of the chloromethyl group (-CH₂Cl).

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural confirmation of newly synthesized compounds, ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight with high accuracy.

The Rationale Behind ESI-MS

Electrospray ionization is the method of choice for many organic compounds as it typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This allows for the direct determination of the molecular weight of the analyte. The choice of a positive or negative ion mode depends on the analyte's ability to be protonated or deprotonated. For quinazolinones, which contain basic nitrogen atoms, the positive ion mode is generally preferred.

Experimental Protocol: ESI-MS Analysis

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

  • If necessary, add a small amount of an acid (e.g., 0.1% formic acid) to the final solution to promote protonation.

Instrumental Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Scan Range: A scan range of m/z 100-500 is typically sufficient for this compound.

  • Capillary Voltage: Optimized for maximum ion signal (typically 3-5 kV).

  • Nebulizing and Drying Gas: Nitrogen, with flow rates and temperatures optimized for efficient desolvation.

Caption: Workflow for ESI-MS Analysis.

Mass Spectrometry Data and Interpretation

Table 3: ESI-MS Data

m/zInterpretation
270.99[M-H]⁻

The provided literature data is for the [M-H]⁻ ion. For a compound with basic nitrogens, observing the [M+H]⁺ ion is also highly probable and would be expected at m/z 272.99.

Interpretation of ESI-MS Spectrum:

The observation of an ion at m/z 270.99 in the negative ion mode corresponds to the deprotonated molecule of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one. The presence of bromine is evident from the isotopic pattern, where an ion at m/z 272.99 (due to the ⁸¹Br isotope) would be observed with nearly equal intensity. High-resolution mass spectrometry would further confirm the elemental composition as C₉H₅BrClN₂O.

Plausible Fragmentation Pathways:

While ESI is a soft ionization technique, some in-source fragmentation can occur. For quinazolinone derivatives, common fragmentation pathways often involve the loss of small neutral molecules. A potential fragmentation pathway for the protonated molecule [M+H]⁺ could involve the loss of HCl, leading to a fragment ion at m/z 237. Further fragmentation of the quinazolinone ring system can also occur under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS) experiments, providing additional structural information.

Summary and Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, and ESI-MS provides a comprehensive and unambiguous structural confirmation of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one. The ¹H NMR spectrum clearly defines the substitution pattern on the aromatic ring and confirms the presence of the chloromethyl group. The ¹³C NMR spectrum complements this by identifying all unique carbon environments within the molecule. Finally, mass spectrometry verifies the molecular weight and elemental composition. This detailed spectroscopic guide serves as a valuable resource for researchers, ensuring the correct identification of this key synthetic intermediate and providing a solid foundation for its use in the development of novel therapeutic agents. The self-validating nature of these combined techniques underscores the principles of scientific integrity in chemical research.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC. Available at: [Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. Available at: [Link]

  • Mass Spectrometry: Principles and Applications, 3rd Edition. Wiley. Available at: [Link]

  • Experimental reporting. The Royal Society of Chemistry. Available at: [Link]

  • Proposed minimum reporting standards for chemical analysis. ResearchGate. Available at: [Link]

  • Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. Available at: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available at: [Link]

  • APPLICATION OF NMR IN THE INVESTIGATION OF DYNAMIC TAUTOMERISM OF 4(3H)-QUINAZOLINONE SYSTEM. ASEAN Journal on Science and Technology for Development. Available at: [Link]

Sources

Exploratory

Physical and chemical properties of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

An In-depth Technical Guide to 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one: Properties, Synthesis, and Applications Introduction The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one: Properties, Synthesis, and Applications

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] These nitrogen-containing heterocyclic molecules are of immense interest due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] Within this important class of compounds, 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one emerges as a particularly valuable synthetic intermediate. Its dual reactive sites—the electrophilic chloromethyl group and the bromo-substituted aromatic ring—provide a versatile platform for the construction of more complex molecular architectures, making it a key building block in the discovery of novel therapeutic agents.[4]

This technical guide offers a comprehensive overview of the physical and chemical properties of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one. It is designed for researchers, scientists, and drug development professionals, providing in-depth information on its structural characteristics, spectral data, synthesis, reactivity, and applications in medicinal chemistry.

Molecular Structure and Identifiers

A precise understanding of the molecular structure is fundamental to exploring the chemistry of any compound. The structure of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one is presented below, along with its key chemical identifiers.

Caption: Chemical structure of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 573681-17-1[5]
Molecular Formula C₉H₆BrClN₂O[6]
Molecular Weight 273.52 g/mol
IUPAC Name 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one
InChI InChI=1S/C9H6BrClN2O/c10-5-1-2-6-7(3-5)12-8(4-11)13-9(6)14/h1-3H,4H2,(H,12,13,14)[6]
InChIKey RNXMDEGFONRARD-UHFFFAOYSA-N[6]
Canonical SMILES C1=CC2=C(C=C1Br)N=C(NC2=O)CCl[6]

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data

PropertyValueSource
Appearance White solid[4]
Melting Point 238-240 °C[4]
Boiling Point Data not available
Solubility Soluble in DMSO[4]

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following data provides a reference for the characterization of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR) [4]

  • δ 12.77 (br s, 1H): This broad singlet corresponds to the proton attached to the nitrogen at position 3 (N-H). Its broadness is characteristic of an exchangeable proton.

  • δ 8.02 (d, J = 8.0 Hz, 1H): This doublet is assigned to the proton at position 5 of the quinazolinone ring system.

  • δ 7.91 (s, 1H): This singlet corresponds to the proton at position 8.

  • δ 7.72 (d, J = 8.0 Hz, 1H): This doublet is attributed to the proton at position 6.

  • δ 4.55 (s, 2H): This singlet represents the two protons of the chloromethyl (-CH₂Cl) group at position 2.

¹³C NMR (Carbon NMR) [4]

  • δ 161.24: Corresponds to the carbonyl carbon (C=O) at position 4.

  • δ 154.01, 149.56: Aromatic carbons within the quinazolinone ring system.

  • δ 130.42, 129.67, 128.38, 128.10, 120.55: Aromatic carbons of the benzene ring.

  • δ 43.28: The carbon of the chloromethyl (-CH₂Cl) group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • ESI-MS: m/z 270.99 (M-H)⁻[4]

Infrared (IR) Spectroscopy
  • ~3200 cm⁻¹ (N-H stretch): A broad peak indicating the N-H bond of the amide.

  • ~1680 cm⁻¹ (C=O stretch): A strong absorption band characteristic of the carbonyl group in the quinazolinone ring.

  • ~1600 cm⁻¹ (C=N stretch): Indicating the imine functionality within the heterocyclic ring.

  • ~1550-1450 cm⁻¹ (C=C stretch): Multiple bands corresponding to the aromatic rings.

  • ~750-650 cm⁻¹ (C-Cl stretch): Indicating the presence of the chloromethyl group.

  • ~600-500 cm⁻¹ (C-Br stretch): Indicating the bromo-substituent.

Synthesis and Reactivity

Synthesis

7-bromo-2-(chloromethyl)quinazolin-4(3H)-one is typically synthesized via a cyclocondensation reaction. The key starting materials are 2-amino-4-bromobenzoic acid and chloroacetyl chloride.[4][7][8] This reaction proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization.

synthesis_workflow start 2-Amino-4-bromobenzoic Acid + Chloroacetyl Chloride intermediate Amide Intermediate start->intermediate Acylation product 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one intermediate->product Intramolecular Cyclization

Caption: General synthetic workflow for 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one.

Reactivity

The chemical reactivity of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one is dictated by its key functional groups, making it a versatile building block for further chemical transformations.

  • Chloromethyl Group (-CH₂Cl): The primary site of reactivity is the electrophilic carbon of the chloromethyl group. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and alcohols. This allows for the introduction of diverse side chains at the 2-position of the quinazolinone core.

  • Bromo Group (-Br): The bromine atom on the benzene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions.[9] This enables the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of more complex and decorated quinazolinone derivatives.

  • Amide N-H: The proton on the nitrogen at position 3 can be deprotonated with a suitable base, and the resulting anion can be alkylated or acylated, allowing for further functionalization of the quinazolinone ring.

Applications in Drug Discovery

The true value of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one lies in its role as a scaffold for the development of potential therapeutic agents. The quinazolinone core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[2][10]

Derivatives of quinazolinone have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Agents: Many quinazolinone derivatives have shown potent antitumor activity.[1]

  • Anti-inflammatory and Analgesic Agents: Some derivatives exhibit significant anti-inflammatory and pain-relieving properties.[3][11]

  • Antimicrobial and Antiviral Activity: The quinazolinone scaffold has been explored for the development of new antibacterial, antifungal, and antiviral drugs.[12]

drug_discovery_flow start 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one reaction1 Nucleophilic Substitution at C2 start->reaction1 reaction2 Cross-Coupling at C7 start->reaction2 library Diverse Library of Quinazolinone Derivatives reaction1->library reaction2->library screening Biological Screening library->screening leads Lead Compounds (e.g., Anticancer, Anti-inflammatory) screening->leads

Caption: Logical workflow from the intermediate to potential drug candidates.

Experimental Protocols

Synthesis of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

This protocol is adapted from established literature procedures.[4]

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Chloroacetyl chloride

  • Pyridine

  • Anhydrous Toluene

Procedure:

  • To a solution of 2-amino-4-bromobenzoic acid in anhydrous toluene, add chloroacetyl chloride dropwise at room temperature under an inert atmosphere.

  • Add pyridine to the reaction mixture and heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one as a white solid.

Spectroscopic Analysis Protocol (General)

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved before placing it in the NMR spectrometer.

IR Sample Preparation (KBr Pellet Method): [13]

  • Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[13]

  • Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.[13]

  • Record a background spectrum before analyzing the sample pellet in an FTIR spectrometer.[13]

Safety Information

Specific toxicological data for 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one is not extensively documented. However, based on its structure and the reactivity of its precursors like chloroacetyl chloride, appropriate safety precautions should be taken.[14][15]

  • Handling: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Reactivity Hazards: The precursor, chloroacetyl chloride, is highly reactive and corrosive. It reacts violently with water, alcohols, and bases.[16][17]

  • Health Hazards: Halogenated organic compounds can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact with skin and eyes.

7-bromo-2-(chloromethyl)quinazolin-4(3H)-one is a highly functionalized and versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its predictable reactivity at multiple sites, make it an invaluable tool for the synthesis of diverse libraries of quinazolinone derivatives. A thorough understanding of its characteristics, as detailed in this guide, is crucial for its effective utilization in the pursuit of novel and potent therapeutic agents.

References

  • Deulkar, A. (n.d.). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

  • Yufeng. (2023, March 2). Chloroacetyl Chloride. Retrieved from [Link]

  • PubChem. (2002, July 19). Chloroacetyl chloride. Retrieved from [Link]

  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (n.d.). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: A review. Retrieved from [Link]

  • Inchem.org. (1998, March). ICSC 0845 - CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

  • MDPI. (2022, December 8). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Retrieved from [Link]

  • Bentham Science. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

  • PubChem. (2026, January 17). 7-Bromo-2-chloro-3-ethyl-quinazolin-4-one. Retrieved from [Link]

  • Molbase. (2025, May 20). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • ChemYnav. (n.d.). CAS 573681-17-1 | 7-BROMO-2-(CHLOROMETHYL)QUINAZOLIN-4-OL. Retrieved from [Link]

  • FCAD Group. (n.d.). 7-Bromo-6-chloro-4-quinazolinone. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 2-Amino-4-bromobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • GSC Online Press. (2020, April 29). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][14]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-2-(chloromethyl)quinazolin-4-ol. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-7-bromo-3H-quinazolin-4-one. Retrieved from [Link]

  • PMC. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • Desertcart Cyprus. (2025, December 15). Hach 30749 Nitrogen Nitrate Standard Solution 10 Mg L As. Retrieved from [Link]

  • Capitol Scientific. (n.d.). Hach® 30749 Nitrate Standard Solution, 10 mg/L, 500 mL Bottle. Retrieved from [Link]

  • Desertcart Aruba. (n.d.). Hach 30749 Nitrogen Nitrate Standard Solution 10 Mg L As. Retrieved from [Link]

  • Reagecon. (n.d.). Hach 10 mg/l Nitrate Standard Solution | 30749. Retrieved from [Link]

  • USABlueBook.com. (n.d.). Hach Nitrate Nitrogen Standard, 10 mg/L, 500 mL, 30749. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • MDPI. (2023, July 28). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Retrieved from [Link]

  • ResearchGate. (2017, September 18). (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. Retrieved from [Link]

Sources

Foundational

Reactivity of the chloromethyl group in 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one with nucleophiles

Executive Summary 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one represents a high-value scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., EGFR, Aurora A) and antimicrobial agents.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one represents a high-value scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., EGFR, Aurora A) and antimicrobial agents.[1][2] Its dual-functionality defines its strategic importance:

  • The 2-Chloromethyl "Warhead": A highly reactive electrophilic site susceptible to

    
     displacement, allowing for the rapid introduction of solubility-enhancing groups (amines) or specific binding elements.
    
  • The 7-Bromo "Handle": A stable aryl halide positioned for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling access to hydrophobic pockets in protein targets.[1][2]

This guide focuses on the chemoselective functionalization of the chloromethyl group , providing validated protocols to engage nitrogen, sulfur, and oxygen nucleophiles while preserving the integrity of the quinazolinone core.[2]

Structural Analysis & Electronic Environment

The Electrophilic Center

The carbon atom of the chloromethyl group (


) is activated by two distinct electronic factors:
  • Inductive Effect (-I): The adjacent imine (

    
    ) and the electron-deficient pyrimidine ring pull electron density away from the methylene group, significantly lowering the LUMO energy and facilitating nucleophilic attack.[2]
    
  • The 7-Bromo Substituent: While the bromine atom is distant, its electron-withdrawing nature (inductive) further depletes electron density from the fused benzene ring. This effect propagates to the pyrimidine ring, making the entire scaffold more electron-deficient compared to the non-brominated parent, thereby marginally increasing the electrophilicity of the chloromethyl group.

Tautomerism and Competing Sites

The quinazolinone core exists in a lactam-lactim tautomeric equilibrium. Under basic conditions used for nucleophilic substitution, the


 proton can be removed (

), creating an ambident nucleophile (

vs

).
  • Risk: Self-alkylation (dimerization) is a potential side reaction where the deprotonated

    
     of one molecule attacks the chloromethyl group of another.
    
  • Mitigation: This is suppressed by using steric bulk or by ensuring the external nucleophile is significantly more reactive (e.g., primary amines or thiols) than the quinazolinone nitrogen.

Synthesis of the Core Scaffold

Before functionalization, the core must be synthesized with high purity.[2] The standard route utilizes 4-bromoanthranilic acid.

Protocol A: Cyclocondensation[3]
  • Starting Materials: 2-Amino-4-bromobenzoic acid, Chloroacetyl chloride (or Chloroacetonitrile).[1][2]

  • Mechanism: Acylation of the amine followed by dehydration/cyclization.

ParameterCondition
Solvent Glacial Acetic Acid or Polyphosphoric Acid (PPA)
Temperature Reflux (

)
Time 2–4 Hours
Yield 75–88%
Key Data

(DMSO-

): Singlet at

ppm (

)

Nucleophilic Substitution Profiles[2]

Nitrogen Nucleophiles (Amination)

This is the most common transformation, generating secondary or tertiary amines.[2] The reaction proceeds via a classic


 mechanism.
  • Primary Amines (Anilines/Alkylamines): React readily.[1][2] Over-alkylation (formation of tertiary amines) is a risk if the amine is not in excess.

  • Secondary Amines (Morpholine/Piperazine): Excellent substrates; often used to introduce solubility.[2]

  • Conditions: Polar aprotic solvents (DMF, DMA, MeCN) with a mild inorganic base (

    
    ) or organic base (TEA/DIPEA).
    
  • Catalysis: Addition of

    
     (Finkelstein condition) accelerates the reaction by generating the more reactive iodomethyl intermediate in situ.[2]
    
Sulfur Nucleophiles (Thiolation)

Thiols are softer, highly effective nucleophiles.[1][2]

  • Reactivity: Higher than amines.

  • Conditions: Acetone or Ethanol with

    
    .[3]
    
  • Application: Formation of thioethers, often used to link lipophilic tails.[2]

Oxygen Nucleophiles (Etherification)

Less common due to the basicity of alkoxides, which can promote side reactions (ring opening or N-alkylation).[2]

  • Conditions: Phenols require

    
     in Acetone/DMF. Aliphatic alcohols are difficult to couple without competitive solvolysis.
    

Experimental Protocols (SOPs)

Protocol B: General Procedure for Amination ( )

Objective: Substitution of the chloride with a secondary amine (e.g., Morpholine).[1][2]

Reagents:

  • 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq)[2][4]

  • Morpholine (1.2 eq)[2]

  • Potassium Carbonate (

    
    ) (2.0 eq)[2][3]
    
  • Potassium Iodide (

    
    ) (0.1 eq - catalytic)[2]
    
  • Acetonitrile (MeCN) or DMF (anhydrous)[1][2]

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with the quinazolinone substrate and anhydrous MeCN (

    
    ).
    
  • Activation: Add

    
     and catalytic 
    
    
    
    . Stir at room temperature for 10 minutes.
  • Addition: Add Morpholine dropwise.

  • Reaction: Heat the mixture to reflux (

    
     for MeCN) or 
    
    
    
    (for DMF). Monitor by TLC (System: DCM/MeOH 95:5).[2]
    • Note: The starting material (

      
      ) will disappear, and a more polar spot (
      
      
      
      ) will appear.
  • Workup:

    • If DMF used: Pour into crushed ice/water. The product usually precipitates. Filter and wash with water.[5]

    • If MeCN used: Evaporate solvent. Resuspend residue in water, stir for 30 min, then filter.

  • Purification: Recrystallization from Ethanol or DMF/Water is usually sufficient. Column chromatography is rarely needed unless side products form.

Protocol C: Reaction with Thiols

Objective: Synthesis of sulfide derivatives.

  • Dissolve Thiol (1.1 eq) and KOH (1.1 eq) in Ethanol.

  • Add 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq).

  • Stir at Room Temperature for 2–4 hours (Heating is rarely required due to high nucleophilicity of thiolate).

  • Pour into water, filter the precipitate.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from the 7-bromo-2-(chloromethyl) core.

ReactionPathways Start 7-Bromo-2-(chloromethyl) quinazolin-4(3H)-one (Core Scaffold) Cond1 K2CO3, KI (cat) DMF, 80°C Start->Cond1 + Amine Cond2 KOH or K2CO3 EtOH, RT Start->Cond2 + Thiol Cond3 K2CO3, Acetone Reflux Start->Cond3 + Phenol Amine Sec. Amine (HNR2) Thiol Thiol (R-SH) Phenol Phenol (Ar-OH) Prod_Amine 2-(Aminomethyl) Derivative (Solubility/Binding) Cond1->Prod_Amine SN2 Prod_Thiol 2-(Thiomethyl) Derivative (Lipophilic Linker) Cond2->Prod_Thiol SN2 Prod_Ether 2-(Phenoxymethyl) Derivative Cond3->Prod_Ether SN2

Caption: Divergent synthesis pathways for functionalizing the chloromethyl warhead.

Mechanism of Action ( )

Mechanism Reactants Reactants: Electrophile: R-CH2-Cl Nucleophile: Nu- TS Transition State: [Nu ... CH2 ... Cl]‡ (Pentacoordinate Carbon) Reactants->TS Backside Attack Products Products: R-CH2-Nu + Cl- TS->Products Inversion/Leaving Group Departure

Caption: General SN2 mechanism governing the substitution at the 2-chloromethyl position.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of the quinazolinone core.Switch solvent to DMF or DMA . Increase temperature to

. Add catalytic KI .
Dimerization N3-alkylation of starting material.Ensure the external nucleophile is in excess (1.2–1.5 eq). Avoid strong bases like NaH; stick to mild bases (

).
Hydrolysis Wet solvents (formation of 2-hydroxymethyl).[2]Use anhydrous solvents . Store the chloromethyl starting material in a desiccator (it is moisture sensitive over long periods).
Sticky Precipitate Trapped DMF/Salts.[3]Wash the precipitate thoroughly with Water followed by a small amount of cold Ethanol .

References

  • Cao, S. L., et al. (2010).[2][5] A General Synthetic Procedure for 2-Chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485.[2][5]

  • Bhatia, R., et al. (2020).[1][2] 4(3H)-Quinazolinone derivatives: A comprehensive review of their synthesis and biological activities. Annals of the Brazilian Academy of Sciences.

  • Al-Omary, F. A., et al. (2010).[2][5] Synthesis and Antimicrobial Activity of Some New 2,3-Disubstituted Quinazolin-4(3H)-ones. Molecules, 15(7), 4711–4721.[2]

  • PubChem. (n.d.).[2] 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one Compound Summary.

Sources

Exploratory

Tautomerism in 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The 4(3H)-quinazolinone scaffold, in particular, is a "privileged structure" in drug discovery.[1] A key chemical feature of these molecules is their capacity for tautomerism, a phenomenon that can profoundly influence their physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth technical exploration of the tautomeric equilibrium in a specific, functionally rich derivative: 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one. We will delve into the structural nuances of the potential tautomers, the analytical methodologies required for their characterization, and the implications of this dynamic equilibrium for drug development.

Introduction to Quinazolinone Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[3] In the case of 4(3H)-quinazolinones, the primary tautomeric relationship is the lactam-lactim equilibrium.[4][5] This involves the migration of a proton between a nitrogen atom and an oxygen atom within the heterocyclic ring.

The two principal tautomeric forms are:

  • Lactam form (Keto form): Characterized by a carbonyl group (C=O) at the 4-position and a proton on the nitrogen at the 3-position. This is the 4(3H)-quinazolinone structure.

  • Lactim form (Enol form): Features a hydroxyl group (O-H) at the 4-position, resulting in an aromatic quinazoline ring. This is the 4-hydroxyquinazoline structure.

The position of this equilibrium is not static and is influenced by a multitude of factors, including the electronic nature of substituents, solvent polarity, pH, and temperature.[6][7][8] Understanding and controlling this equilibrium is critical, as the distinct electronic and steric profiles of the lactam and lactim forms can lead to differential biological activities and pharmacokinetic properties.

Structural Analysis of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one Tautomers

The subject of this guide, 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one, possesses substituents that can influence its tautomeric preference.

The Predominant Lactam (Keto) Form

In many environments, particularly in polar solvents, the lactam form of quinazolinones is generally more stable.[6] For 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one, this form is characterized by the following structural features:

  • A carbonyl group at C4.

  • An N-H proton at position 3.

  • A bromine atom at position 7.

  • A chloromethyl group at position 2.

The electron-withdrawing nature of the bromine atom at the 7-position and the chloromethyl group at the 2-position can influence the acidity of the N-H proton and the overall electron distribution in the ring system.

The Lactim (Enol) Form

The lactim tautomer, 7-bromo-2-(chloromethyl)quinazolin-4-ol, is formed by the migration of the proton from N3 to the oxygen at C4. This results in a fully aromatic quinazoline ring with a hydroxyl group at the 4-position. While often the minor tautomer, its presence can be significant, especially in non-polar environments or the gas phase.[6] The stability of the lactim form can be influenced by its ability to participate in hydrogen bonding and its altered electronic profile.

Factors Influencing the Tautomeric Equilibrium of the Target Molecule

Several key factors will dictate the relative populations of the lactam and lactim forms of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one:

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can stabilize the more polar lactam form through dipole-dipole interactions and hydrogen bonding.[6][7] Conversely, non-polar solvents may favor the less polar lactim form. Studies on similar systems have demonstrated a significant solvent dependency on the tautomeric equilibrium.[9][10][11]

  • Substituent Effects: The electron-withdrawing bromine and chloromethyl groups can impact the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form, thereby influencing the equilibrium.

  • Intramolecular and Intermolecular Hydrogen Bonding: The potential for hydrogen bonding, either within the molecule or with solvent molecules, can stabilize one tautomer over the other. The lactam form can act as a hydrogen bond donor (N-H) and acceptor (C=O), while the lactim form can also participate in hydrogen bonding (O-H and ring nitrogens).

Experimental Methodologies for Tautomer Characterization

A multi-faceted analytical approach is essential for the unambiguous characterization and quantification of the tautomeric forms of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for investigating tautomeric equilibria in solution.[12] It provides detailed structural information and can be used to determine the relative concentrations of the different forms.

¹H NMR Spectroscopy:
  • Lactam Form: Expect a characteristic broad singlet for the N-H proton, typically in the range of 12.5-12.9 ppm in DMSO-d₆.[13][14] The protons of the chloromethyl group will appear as a singlet, and the aromatic protons will exhibit a specific splitting pattern.

  • Lactim Form: The N-H signal will be absent, and a new signal for the O-H proton will appear, though its chemical shift can be highly variable and it may be broadened by exchange. The chemical shifts of the aromatic and chloromethyl protons will also differ from those of the lactam form.

¹³C NMR Spectroscopy:
  • Lactam Form: The most diagnostic signal is the carbonyl carbon (C4), which typically resonates at a significantly downfield chemical shift (around 161 ppm in DMSO-d₆).[13][15]

  • Lactim Form: The C4 carbon will be shifted upfield and will have a chemical shift more characteristic of an aromatic carbon bearing a hydroxyl group.

The presence of two distinct sets of signals in the NMR spectra, corresponding to the two tautomers, would provide direct evidence of their coexistence in solution. The ratio of the tautomers can be determined by integrating the respective signals.[12]

Experimental Protocol for NMR Analysis:
  • Sample Preparation: Dissolve 5-10 mg of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄) in a 5 mm NMR tube.[14] To study solvent effects, prepare samples in a range of solvents with varying polarities.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and sensitivity.[14]

  • Data Acquisition:

    • ¹H NMR: Acquire spectra at a controlled temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate well-resolved signals corresponding to each tautomer to determine their relative populations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the two forms will have different chromophores and thus distinct absorption spectra.[11][16]

  • Lactam Form: Typically exhibits absorption maxima at shorter wavelengths.

  • Lactim Form: The fully aromatic system of the lactim form generally results in absorption at longer wavelengths.

By recording spectra in different solvents, the shift in the equilibrium can be monitored.[11] While providing valuable qualitative information, quantitative analysis can be more complex due to overlapping absorption bands.[17]

Experimental Protocol for UV-Vis Analysis:
  • Sample Preparation: Prepare dilute solutions of the compound in a series of solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectra over a range of approximately 200-500 nm.

  • Data Analysis: Compare the spectra obtained in different solvents to observe shifts in the absorption maxima, which indicate changes in the tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the tautomers in the gas phase and in solution (using solvent models like the Polarizable Continuum Model - PCM).[18][19] These calculations can predict the geometries, energies, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of each tautomer, aiding in the interpretation of experimental data.

Workflow substance 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one nmr nmr substance->nmr uv_vis uv_vis substance->uv_vis dft dft substance->dft data_analysis Data Synthesis & Interpretation nmr->data_analysis uv_vis->data_analysis dft->data_analysis conclusion Determination of Tautomeric Equilibrium and Influencing Factors data_analysis->conclusion

Implications for Drug Development

The tautomeric state of a drug molecule is of paramount importance in drug discovery and development for several reasons:

  • Receptor Binding: The different tautomers present distinct three-dimensional shapes, hydrogen bonding capabilities, and electronic distributions. This can lead to different binding affinities and selectivities for a biological target. One tautomer may be significantly more active than the other.

  • Physicochemical Properties: Tautomerism affects properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Chemical Stability and Reactivity: The presence of different functional groups in the tautomers (e.g., amide vs. iminol) can affect the molecule's chemical stability and its metabolic pathways. The extended tautomeric effects in quinazolinones can enhance their reactivity.[1]

For 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one, the reactive chloromethyl group at the 2-position makes it a versatile intermediate for the synthesis of a wide range of derivatives, often with potential anticancer activity.[13] The reactivity of this group could be modulated by the tautomeric state of the quinazolinone core.

Conclusion

The tautomerism of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one is a critical aspect of its chemical identity, with significant implications for its application in medicinal chemistry and drug development. A comprehensive understanding of the lactam-lactim equilibrium requires a synergistic approach, combining high-resolution spectroscopic techniques like NMR and UV-Vis with theoretical calculations. By elucidating the factors that govern this equilibrium, researchers can gain deeper insights into the structure-activity relationships of quinazolinone-based compounds and rationally design more effective and safer therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for the investigation of tautomerism in this important class of heterocyclic compounds.

References
  • Pham Thi Thanh My, Chu Dinh Kinh, Thanh Thi Thu Thuy, Nguyen Ngoc Vinh, & Nguyen Thi Phuong Chi. (2017). APPLICATION OF NMR IN THE INVESTIGATION OF DYNAMIC TAUTOMERISM OF 4(3H)-QUINAZOLINONE SYSTEM. ASEAN Journal on Science and Technology for Development, 25(2). Available at: [Link]

  • Chen, J., Wang, W., Wu, J., Zhang, G., & Ding, J. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 20(10), 18735-18749. Available at: [Link]

  • Jafari, E., Khajouei, M. R., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. Available at: [Link]

  • Pakrashi, S. C., & Bhattacharyya, J. (1980). Carbon-13 NMR analysis of some 4-quinazolinone alkaloids and related compounds. Heterocycles, 14(10), 1469-1474. Available at: [Link]

  • Ghiviriga, I., El-Gendy, B. E. M., Steel, P. J., & Katritzky, A. R. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110–4119. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 841. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Tautomeric states of 2-methyl-4(3H)-quinazolinone. ResearchGate. Available at: [Link]

  • Antonov, L., & Tadjer, A. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 105-115. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Aria, A. S. (2012). Synthesis, Tautomeric Structure and Antimicrobial Activity of 3-Arylhydrazono-4-phenyl-[12][13][15]-triazepino[2,3-a]quinazoline-2,7(1H)-diones. Molecules, 17(7), 8236–8247. Available at: [Link]

  • Kovalenko, S., & Leszczynski, J. (2014). Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Journal of Organic and Pharmaceutical Chemistry, 12(1), 4-11. Available at: [Link]

  • Al-Hourani, B. J. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. Available at: [Link]

  • Wang, Y., Tan, C., Li, Q., & Lin, J. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry, 6, 375. Available at: [Link]

  • Zhang, J., Wang, Y., Zhang, Y., & Wang, R. (2019). Ketone–enol tautomerism, polymorphism, mechanofluorochromism and solid-state acidochromism of isoquinolinone–arylidenehydrazine derivatives. Journal of Materials Chemistry C, 7(33), 10321-10329. Available at: [Link]

  • Ghiviriga, I., El-Gendy, B. E. M., Steel, P. J., & Katritzky, A. R. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. Available at: [Link]

  • Al-Hourani, B. J. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. Available at: [Link]

  • Krayer, M., & Therien, M. J. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 86(7), 5347-5353. Available at: [Link]

  • Laar, C. (1886). Ueber die Möglichkeit mehrerer Strukturformeln für dieselbe chemische Verbindung. Berichte der deutschen chemischen Gesellschaft, 19(1), 730-741.
  • Jacquemin, D., & Adamo, C. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 115(45), 12406-12410. Available at: [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, M. (2020). Keto‐enol tautomerism and axial chirality in hydrazone derivatives 6a,b. ResearchGate. Available at: [Link]

  • Noci, F., D'Abramo, M., & Amadei, A. (2018). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 20(15), 10256-10263. Available at: [Link]

  • El-Apasery, M. A., & El-Sayed, W. A. (2018). Scheme 4 Keto-enol tautomerism. ResearchGate. Available at: [Link]

  • Kumar, A., & Singh, R. (2014). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. Available at: [Link]

  • Gorb, L., & Leszczynski, J. (1999). Quantitative predictions of tautomeric equilibria for 2-, 3-, and 4-substituted pyridines in both the gas phase and aqueous solution: combination of AM1 with reaction field theory. The Journal of Organic Chemistry, 64(23), 8547-8554. Available at: [Link]

  • Chen, J., Wang, W., Wu, J., Zhang, G., & Ding, J. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. Available at: [Link]

  • Coutinho, K., & Canuto, S. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2533-2538. Available at: [Link]

  • El-Moussaouy, A., Anouar, E. H., & El-Mekkaoui, A. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(17), 5595. Available at: [Link]

  • Sharma, V. K., Kumar, V., & Singh, P. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. Available at: [Link]

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy of stereoisomers. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Singh, S. K., & Mishra, A. K. (2015). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States. ResearchGate. Available at: [Link]

  • Giffard, M., Mazières, S., & Grelier, S. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (5), 937-940. Available at: [Link]

  • Zubkov, V. O., Rozhenko, O. B., Ruschak, N. I., & Gritsenko, S. I. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry, 14(2), 24-30. Available at: [Link]

  • Oxford Reference. (n.d.). Lactam-lactim tautomerism. Oxford University Press. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 7-bromo-2-(chloromethyl)quinazolin-4-ol. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Quinazolinone. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Oxford Reference. (n.d.). Lactam-lactim tautomerism. Oxford University Press. Retrieved February 23, 2026, from [Link]

  • Giffard, M., Mazières, S., & Grelier, S. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (5), 937-940. Available at: [Link]

Sources

Foundational

CAS number and IUPAC name for 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Abstract This technical guide provides a comprehensive profile of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one (CAS: 573681-17-1), a critical pharmacophore in medicinal chemistry. Serving as a bifunctional scaffold, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive profile of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one (CAS: 573681-17-1), a critical pharmacophore in medicinal chemistry. Serving as a bifunctional scaffold, this compound enables dual-point diversification: nucleophilic substitution at the chloromethyl tail and palladium-catalyzed cross-coupling at the 7-bromo position. This document details its physicochemical properties, validated synthetic protocols, structural characterization data, and strategic applications in the development of kinase inhibitors (e.g., EGFR, VEGFR) and anticoccidial agents.

Chemical Identity & Nomenclature

Parameter Details
IUPAC Name 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one
CAS Number 573681-17-1
Common Synonyms 2-Chloromethyl-7-bromoquinazolin-4(3H)-one; 7-Bromo-2-(chloromethyl)-4-hydroxyquinazoline (tautomer)
Molecular Formula C₉H₆BrClN₂O
Molecular Weight 273.51 g/mol
SMILES ClCC1=NC2=CC(Br)=CC=C2C(=O)N1

Physicochemical Profile

The following data represents experimentally validated values for the pure compound.

PropertyValue / DescriptionNote
Appearance White to off-white solidCrystalline powder
Melting Point 238 – 240 °CSharp melting range indicates high purity potential
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in WaterRequires polar aprotic solvents for reactions
pKa (Calculated) ~9.5 (Amide NH)Weakly acidic due to lactam/lactim tautomerism
LogP ~2.5Moderate lipophilicity suitable for drug intermediates

Synthetic Methodologies

The synthesis of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one relies on the cyclocondensation of 2-aminobenzoic acid derivatives. Two primary routes are established: the Chloroacetonitrile Method (preferred for yield and purity) and the Chloroacetyl Chloride Method .

Route A: Cyclocondensation with Chloroacetonitrile (Preferred)

This "one-pot" approach utilizes in situ generation of the imidate intermediate followed by cyclization, minimizing side reactions.

  • Precursor: 2-Amino-4-bromobenzoic acid.[1]

  • Reagents: Chloroacetonitrile (

    
    ), HCl (gas) or generated in situ.
    
  • Solvent: 1,4-Dioxane or anhydrous Methanol.

Protocol:

  • Dissolution: Dissolve 2-amino-4-bromobenzoic acid (1.0 eq) in anhydrous 1,4-dioxane.

  • Activation: Bubble dry HCl gas through the solution for 15–20 minutes to generate the amine hydrochloride salt.

  • Addition: Add chloroacetonitrile (1.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 5–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water.

  • Isolation: Filter the resulting white precipitate. Wash with saturated

    
     to remove unreacted acid, then with water.
    
  • Purification: Recrystallize from ethanol/DMF if necessary.

Route B: Two-Step Amidation-Cyclization
  • Step 1: Acylation of 2-amino-4-bromobenzoic acid with chloroacetyl chloride to form the amide.

  • Step 2: Dehydrative cyclization using acetic anhydride or

    
     (Caution: 
    
    
    
    may chlorinate the 4-position).
Synthetic Pathway Visualization

SynthesisPathway cluster_legend Reaction Logic Start 2-Amino-4-bromobenzoic acid Intermediate Imidate Intermediate (Transient) Start->Intermediate Nucleophilic Attack Reagent1 Chloroacetonitrile (HCl / Dioxane) Reagent1->Intermediate Product 7-Bromo-2-(chloromethyl) quinazolin-4(3H)-one Intermediate->Product Cyclization (- H2O) Key1 Precursor Key2 Target

Figure 1: Mechanistic pathway for the cyclocondensation synthesis of the target quinazolinone.

Structural Characterization

Verification of the structure is critical to distinguish it from its regioisomers (e.g., 6-bromo derivatives).

Proton NMR ( H NMR)

Solvent: DMSO-


 (400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignmentInterpretation
12.77 Broad Singlet1HNH (N-3)Characteristic lactam proton; exchangeable with

.
8.02 Doublet (

Hz)
1HH-5Aromatic proton adjacent to C-4 carbonyl.
7.91 Singlet (d)1HH-8Isolated aromatic proton between N-1 and Br-7.
7.72 Doublet (

Hz)
1HH-6Aromatic proton ortho to Br-7.
4.55 Singlet2H

Deshielded methylene protons due to Cl and imine.
Carbon NMR ( C NMR)

Key Signals (DMSO-


): 
  • 
     161.24:  C=O (Carbonyl at C-4).[2]
    
  • 
     154.01:  C=N (Imine at C-2).
    
  • 
     43.28: 
    
    
    
    (Chloromethyl carbon).
  • Aromatic Region:

    
     149.56, 130.42, 129.67, 128.38, 128.10, 120.55.[2]
    

Reactivity & Strategic Applications

This compound is a bifunctional building block . Its value lies in the orthogonal reactivity of the alkyl chloride and the aryl bromide.

Functionalization Logic
  • Zone 1: Nucleophilic Substitution (

    
    ):  The chloromethyl group is highly reactive toward nucleophiles (amines, thiols, alkoxides). This is the primary site for introducing solubility-enhancing groups or specific binding motifs.
    
  • Zone 2: Cross-Coupling (

    
    -Catalyzed):  The 7-bromo substituent is stable during 
    
    
    
    reactions but can subsequently undergo Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the aromatic core.
Case Study: Synthesis of 4-Anilinoquinazoline Anticancer Agents

Researchers utilize this scaffold to synthesize EGFR inhibitors. The quinazolinone is first chlorinated at the C-4 position (using


 or 

) to form the 4-chloro derivative, followed by

with anilines.
Derivatization Workflow

Derivatization Core 7-Bromo-2-(chloromethyl) quinazolin-4(3H)-one (CAS: 573681-17-1) Path1 Nucleophilic Substitution (Amines/Thiols) Core->Path1 Reactivity at C-2 side chain Path2 Palladium Coupling (Suzuki/Buchwald) Core->Path2 Reactivity at C-7 Path3 Aromatization/Chlorination (POCl3) Core->Path3 Reactivity at C-4 (C=O) Prod1 2-(Aminomethyl) derivatives (Library Generation) Path1->Prod1 Prod2 7-Aryl/Heteroaryl analogs (Extended SAR) Path2->Prod2 Prod3 4-Anilinoquinazolines (Kinase Inhibitors) Path3->Prod3

Figure 2: Orthogonal derivatization strategies for SAR expansion.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Specific Target Organ Toxicity: May cause respiratory irritation (H335).

  • Special Warning: As an alkylating agent (chloromethyl group), it acts as a potential mutagen. Handle with extreme care.

Handling Procedures:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Decontamination: Quench spills with dilute ammonia or 10% NaOH to neutralize the alkyl halide functionality before disposal.

References

  • Li, H.-Z., et al. (2010).[2] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485.[2][3]

  • BLDpharm. (n.d.). 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one Product Page.

  • PubChem. (n.d.). Quinazolinone Derivatives and Analogues.

  • Alchem Pharmtech. (n.d.). CAS 573681-17-1 Data Sheet.

Sources

Exploratory

Historical context of the discovery and synthesis of quinazolinone derivatives

Executive Summary: The Privileged Scaffold In the lexicon of medicinal chemistry, the quinazolin-4(3H)-one moiety is classified as a "privileged scaffold." This designation is not merely honorary; it reflects the core's...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the lexicon of medicinal chemistry, the quinazolin-4(3H)-one moiety is classified as a "privileged scaffold." This designation is not merely honorary; it reflects the core's ability to bind promiscuously yet specifically to a diverse array of biological targets—from GABA receptors in the central nervous system to lipid kinases in oncology.

This guide deconstructs the quinazolinone timeline, moving beyond a simple chronology to analyze the chemical causality that drove its evolution. We will explore how early dye chemistry experiments in the 19th century inadvertently birthed a scaffold that would later define an era of sedatives (Methaqualone) and currently powers precision oncology (Idelalisib).

Chapter 1: The Genesis (1869–1895)

The Serendipitous Cyanogen Experiment

The history of quinazolinones begins not with drug design, but with fundamental reactivity studies. In 1869 , the German chemist Johann Peter Griess —best known for the diazo reaction—synthesized the first quinazoline derivative.

Griess reacted anthranilic acid with cyanogen, expecting a simple addition. Instead, he obtained a bicyclic structure he termed "bicyanoamido benzoyl."[1] It was later identified as 2-cyano-3,4-dihydro-4-oxoquinazoline. This was the first recorded synthesis of the quinazolinone core, demonstrating the scaffold's thermodynamic stability even under primitive conditions.

The Niementowski Condensation (1895)

While Griess opened the door, Stefan Niementowski standardized the entry. In 1895, he published the reaction of anthranilic acid with amides. This method, despite its harsh requirements (high heat, often >150°C), became the industrial standard for decades because it utilized readily available aniline derivatives.

Mechanism Insight: The reaction is driven by the nucleophilic attack of the anthranilic nitrogen on the amide carbonyl, followed by thermal dehydration. The high activation energy required to close the pyrimidine ring remains a limitation of this classical route.

Niementowski_Mechanism Anthranilic Anthranilic Acid Intermediate N-Acyl Anthranilic Acid (Intermediate) Anthranilic->Intermediate Nucleophilic Attack (High T) Amide Amide (R-CONH2) Amide->Intermediate Cyclization Thermal Dehydration (-H2O) Intermediate->Cyclization Product 4(3H)-Quinazolinone Cyclization->Product Ring Closure

Figure 1: Simplified mechanism of the classical Niementowski synthesis.

Chapter 2: The Golden Era of Hypnotics (1951–1980)

From Malaria to Sedation: The Methaqualone Story

The most culturally significant chapter in quinazolinone history occurred in 1951 in Hyderabad, India. Researchers Indra Kishore Kacker and Syed Husain Zaheer were synthesizing quinazolinone derivatives as potential antimalarials, inspired by the febrifuge properties of the alkaloid Febrifugine.

  • The Pivot: While the antimalarial activity was lackluster, the compounds exhibited profound hypnotic effects in animal models.

  • The Molecule: 2-methyl-3-o-tolyl-4(3H)-quinazolinone, later named Methaqualone .

  • Commercialization: Marketed as Quaalude (USA) and Mandrax (UK/Europe), it became the most prescribed sedative of the 1960s and 70s.

Structural Insight

Methaqualone demonstrated that substitution at the N3 position (specifically the o-tolyl group) was critical for lipophilicity, allowing the compound to cross the blood-brain barrier and modulate GABA_A receptors at a site distinct from barbiturates.

Chapter 3: The Kinase Revolution (2000–Present)

Distinguishing the Scaffold

In modern oncology, a crucial distinction must be made between Quinazolines (e.g., Gefitinib, Erlotinib) and Quinazolinones .

  • Quinazolines: Aromatic pyrimidine ring; typically act as ATP-competitive inhibitors of EGFR.

  • Quinazolinones: Contain a carbonyl at C4; offer different hydrogen-bonding motifs.

Idelalisib: The PI3Kδ Inhibitor

The approval of Idelalisib (Zydelig) in 2014 marked the resurgence of the quinazolinone scaffold. Designed to treat Chronic Lymphocytic Leukemia (CLL), it targets the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[2]

Chemical Causality: Unlike the planar Methaqualone, Idelalisib features a chiral purine-linker at the C2 position. The quinazolinone core serves as the "hinge binder," anchoring the molecule within the ATP-binding pocket of the kinase, while the propeller-like shape confers isoform selectivity.

Timeline cluster_19th 19th Century: Discovery cluster_20th 20th Century: CNS Activity cluster_21st 21st Century: Targeted Oncology 1869 1869: Griess First Synthesis 1895 1895: Niementowski Standardized Route 1869->1895 1951 1951: Kacker & Zaheer Methaqualone Synthesized 1895->1951  Scaffold Exploration 1965 1960s-70s: The Quaalude Era Sedative/Hypnotic Peak 1951->1965 2014 2014: Idelalisib Approved PI3K-delta Inhibition 1965->2014  Shift to Oncology 2023 2020s: C-H Activation Green Synthesis Methods 2014->2023

Figure 2: Chronological evolution of the quinazolinone scaffold.

Chapter 4: Synthetic Protocols & Evolution

The synthesis of quinazolinones has evolved from "heat and pray" condensation to precise metal-catalyzed coupling.

Comparative Methodology
FeatureClassical (Niementowski)Benzoxazinone RouteModern (Iodine-Mediated)
Precursors Anthranilic acid + AmideAnthranilic acid + Ac2OAldehyde + Amine + Iodine
Conditions High Temp (150°C+), Solvent-freeStepwise, Moderate TempMild Temp, Oxidative
Atom Economy HighModerate (Loss of AcOH)High
Scope Limited (Substituent sensitivity)Broad (2,3-disubstituted)Broad (C-H functionalization)
Key Use Simple derivativesMethaqualone analogsComplex library generation
Detailed Protocol: The Benzoxazinone Route (Versatile)

This method is preferred for generating 2,3-disubstituted quinazolinones (like Methaqualone analogs) because it avoids the harsh conditions of direct condensation.

Step 1: Formation of Benzoxazinone

  • Reagents: Anthranilic acid (1.0 eq), Acetic Anhydride (2.0 eq).

  • Procedure: Reflux the mixture for 1 hour. The acetic anhydride acts as both reagent and solvent.

  • Mechanism: Cyclodehydration occurs to form the kinetically stable 2-methyl-4H-3,1-benzoxazin-4-one.

  • Isolation: Cool to 0°C. The product precipitates. Filter and wash with cold hexane.

Step 2: Aminolysis and Cyclization

  • Reagents: Benzoxazinone intermediate (1.0 eq), Primary Amine (e.g., o-toluidine) (1.1 eq), Ethylene Glycol (solvent).

  • Procedure: Heat the mixture to 100–120°C for 3–5 hours.

  • Causality: The amine attacks the lactone ring (opening it), followed by thermal dehydration to re-close the ring as the thermodynamically stable quinazolinone.

  • Validation: Monitor by TLC (disappearance of benzoxazinone spot).

Modern Protocol: Iodine-Mediated Oxidative Cyclization

This "Green Chemistry" approach allows for the synthesis of quinazolinones from aldehydes and amines, bypassing anthranilic acid availability issues.

  • Reagents: 2-Aminobenzamide (1.0 eq), Aryl Aldehyde (1.0 eq), Iodine (20 mol%), TBHP (oxidant).

  • Solvent: Ethanol or Water.

  • Procedure: Stir at 80°C. Iodine acts as a Lewis acid to activate the imine formation and facilitates the subsequent oxidation of the aminal intermediate.

  • Advantage: Avoids toxic transition metals; high functional group tolerance.

References

  • Griess, P. (1869).[1][3][4] "Ueber neue, dem Benzidin analoge Basen." Berichte der deutschen chemischen Gesellschaft, 2(1), 415-418. Link

  • Niementowski, S. (1895).[5] "Synthesen von Chinazolinverbindungen." Journal für Praktische Chemie, 51(1), 564-572.[5] Link[5]

  • Kacker, I. K., & Zaheer, S. H. (1951).[6] "Potential Analgesics.[1][3] Part I. Synthesis of substituted 4-quinazolones." Journal of the Indian Chemical Society, 28, 344.

  • Sommers, C. D., et al. (2014). "Idelalisib: A PI3Kδ Inhibitor for B-Cell Cancers."[2] Annals of Pharmacotherapy, 48(9), 1177–1186. Link

  • He, L., et al. (2014). "Recent advances in the synthesis of quinazolinones." RSC Advances, 4, 12065-12088. Link

  • Khan, I., et al. (2015). "Quinazoline and Quinazolinone Scaffolds: Privileged Structures in Medicinal Chemistry." Medicinal Chemistry, 11(5).[7] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Anticancer Agents from 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Abstract & Strategic Overview The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, forming the core of approved anticancer therapeutics such as Gefitinib (Iressa) and Erlotinib (T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, forming the core of approved anticancer therapeutics such as Gefitinib (Iressa) and Erlotinib (Tarceva). These agents primarily target receptor tyrosine kinases (RTKs) like EGFR and VEGFR.

This application note details the synthesis of next-generation anticancer agents derived from 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one . This specific scaffold offers a unique "Dual-Point Diversity" strategy:

  • The C-2 Chloromethyl "Warhead": A highly reactive electrophile suitable for

    
     reactions, allowing the rapid attachment of solubilizing groups or secondary pharmacophores (e.g., thiadiazoles, piperazines).
    
  • The C-7 Bromine "Handle": A stable aryl halide positioned for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), enabling the tuning of lipophilicity and binding affinity within the hydrophobic pocket of kinase targets.

The following protocols provide a self-validating workflow for synthesizing these hybrid agents, emphasizing yield optimization and impurity control.

Chemical Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward workflow for generating library candidates from the core scaffold.

G Start 2-Amino-4-bromobenzoic Acid Inter Benzoxazinone Intermediate Start->Inter Chloroacetyl Cl Reflux Core 7-bromo-2-(chloromethyl) quinazolin-4(3H)-one Inter->Core NH4OAc Cyclization Sub1 C-2 Substitution (Nucleophilic Attack) Core->Sub1 R-NH2 / R-SH K2CO3, DMF Sub2 C-7 Coupling (Suzuki/Sonogashira) Sub1->Sub2 Ar-B(OH)2 Pd(PPh3)4 Final Dual-Target Anticancer Agent Sub2->Final Purification

Figure 1: Step-wise synthetic workflow transforming the amino-benzoic acid precursor into a dual-functionalized anticancer candidate.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one. Rationale: Direct cyclization ensures the integrity of the chloromethyl group, which is sensitive to hydrolysis. We utilize the benzoxazinone intermediate route for higher purity.

Reagents & Materials:

  • 2-Amino-4-bromobenzoic acid (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Ammonium acetate (

    
    ) (anhydrous)
    
  • Solvents: Acetic acid (glacial), Ethanol, DMF.

Step-by-Step Methodology:

  • Benzoxazinone Formation:

    • Dissolve 2-amino-4-bromobenzoic acid (10 mmol) in dry pyridine (or acetic anhydride for moisture sensitivity).

    • Add chloroacetyl chloride (12 mmol) dropwise at 0°C to prevent exotherms.

    • Stir at room temperature (RT) for 1 hour, then reflux for 2 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of starting material indicates formation of 7-bromo-2-(chloromethyl)-4H-3,1-benzoxazin-4-one.

    • Pour into ice water; filter the solid precipitate. Yields are typically 80-90%.

  • Ring Expansion to Quinazolinone:

    • Suspend the benzoxazinone intermediate in ethanol.

    • Add anhydrous ammonium acetate (2.0 eq) or formamide.

    • Reflux for 4-6 hours.[1][2] The nitrogen from ammonia inserts into the ring, converting the lactone (benzoxazinone) to the lactam (quinazolinone).

    • Critical Parameter: Maintain anhydrous conditions to prevent hydrolysis of the chloromethyl chloride to a hydroxymethyl group.

    • Cool, filter, and recrystallize from ethanol/DMF.

Data Validation:

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     4.5-4.8 ppm corresponding to the 
    
    
    
    protons. Absence of this peak suggests hydrolysis.
Protocol B: C-2 Functionalization (Nucleophilic Substitution)

Objective: Introduction of the "Warhead" or Solubilizing Group. Target: Synthesis of 7-bromo-2-((4-methylpiperazin-1-yl)methyl)quinazolin-4(3H)-one (Example).

Mechanism:


 substitution. The chloromethyl carbon is highly electrophilic.

Methodology:

  • Charge a round-bottom flask with 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq).

  • Dissolve in anhydrous DMF (Dimethylformamide).

  • Add Potassium Carbonate (

    
    , 2.5 eq) as a base to scavenge the HCl byproduct.
    
  • Add the nucleophile (e.g., N-methylpiperazine, 1.1 eq) dropwise.

  • Temperature Control: Stir at RT for 30 mins, then heat to 60°C for 4 hours.

    • Note: Higher temperatures (>80°C) may cause dimerization or decomposition.

  • Workup: Pour onto crushed ice. The product usually precipitates as a solid. Filter and wash with cold water.

Troubleshooting:

  • Issue: Low Yield.

  • Solution: Add a catalytic amount of Potassium Iodide (KI) to form the more reactive iodomethyl intermediate in situ (Finkelstein reaction).

Protocol C: C-7 Functionalization (Suzuki-Miyaura Coupling)

Objective: Tuning affinity via the 7-bromo handle. Target: Biaryl derivative formation.

Methodology:

  • Dissolve the C-2 substituted quinazolinone (from Protocol B) in 1,4-Dioxane/Water (4:1 ratio).

  • Add Arylboronic acid (1.2 eq).

  • Add Base:

    
     or 
    
    
    
    (3.0 eq).
  • Degassing: Bubble nitrogen through the solution for 15 minutes (Critical to preserve catalyst).

  • Add Catalyst:

    
     (5 mol%).
    
  • Reflux at 90-100°C for 8-12 hours under inert atmosphere (

    
     or Ar).
    
  • Purification: Silica gel column chromatography (MeOH/DCM gradient).

Biological Evaluation Workflow

To validate the anticancer potential of the synthesized library, use the following MTT assay structure.

BioAssay Cells Cell Lines (HepG2, MCF-7, HCT-116) Seeding Seed 96-well Plate (5x10^3 cells/well) Cells->Seeding Treatment Drug Treatment (0.1 - 100 µM, 48h) Seeding->Treatment MTT Add MTT Reagent (Incubate 4h) Treatment->MTT Solubilization Dissolve Formazan (DMSO) MTT->Solubilization Readout Absorbance @ 570nm Calculate IC50 Solubilization->Readout

Figure 2: Standardized MTT Cytotoxicity Assay Workflow.

Data Presentation Template:

Compound IDR (C-2 Position)Ar (C-7 Position)HepG2

(

)
MCF-7

(

)
QZ-01 -Cl (Start)-Br>100>100
QZ-02 N-Me-Piperazine-Br12.515.2
QZ-03 N-Me-Piperazine3,4-dimethoxyphenyl2.1 3.4
Gefitinib (Control)-0.81.2

References

  • Li, H. Z., et al. (2010). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules.

  • Al-Rashida, M., et al. (2018).[3] "Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review." Expert Opinion on Therapeutic Patents.

  • Sharma, V. K., et al. (2021).[1] "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc.

  • Helali, A., et al. (2014).[4] "Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity." Open Journal of Medicinal Chemistry.

  • BenchChem Protocols. "Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis." (Contextual reference for starting material handling).

Sources

Application

Application Note: Modular Synthesis of 2-(Substituted methyl)quinazolin-4(3H)-one Derivatives

Executive Summary & Strategic Value The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous EGFR inhibitors (e.g., Gefitinib analogs), antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous EGFR inhibitors (e.g., Gefitinib analogs), antimicrobial agents, and anti-inflammatory drugs.

This Application Note details a modular synthetic strategy for generating 2-(substituted methyl)quinazolin-4(3H)-ones. Unlike the rigid Niementowski synthesis, this protocol utilizes a 2-(chloromethyl)quinazolin-4(3H)-one intermediate. This "divergent" approach allows researchers to synthesize a single core scaffold and rapidly diversify it into a library of bioactive compounds via nucleophilic substitution (


).
Key Advantages of This Protocol:
  • Modularity: One intermediate yields infinite derivatives.

  • Scalability: The cyclization step is robust on multi-gram scales.

  • Validation: Includes self-verifying checkpoints to ensure intermediate purity before functionalization.

Synthetic Pathway Visualization

The following flow diagram illustrates the critical decision points and reaction flow, distinguishing between the Core Scaffold Synthesis and the Library Diversification phase.

QuinazolinoneWorkflow Start Starting Material: Anthranilic Acid Inter1 Intermediate 1: N-(2-chloroacetyl)anthranilic acid Start->Inter1 Acylation (0-5°C) Reagent1 Reagent: Chloroacetyl Chloride Reagent1->Inter1 Cyclization Cyclization: Acetic Anhydride / Reflux Inter1->Cyclization Dehydration CoreScaffold CORE SCAFFOLD: 2-(Chloromethyl)quinazolin-4(3H)-one (Electrophilic Hub) Cyclization->CoreScaffold Precipitation Decision Select Nucleophile CoreScaffold->Decision PathA Path A: Amines (Secondary/Primary) Decision->PathA PathB Path B: Thiols (Mercaptans) Decision->PathB PathC Path C: Phenols (Ethers) Decision->PathC FinalProd Target Library: 2-(Substituted methyl)quinazolin-4(3H)-ones PathA->FinalProd K2CO3, Acetone/DMF PathB->FinalProd Et3N, EtOH PathC->FinalProd K2CO3, Acetone, Reflux

Figure 1: Divergent synthetic pathway. The 2-chloromethyl intermediate acts as an electrophilic hub for library generation.

Detailed Experimental Protocols

Phase 1: Construction of the Electrophilic Core

Target: 2-(Chloromethyl)quinazolin-4(3H)-one Mechanism: Acylation followed by cyclodehydration.

Materials:
  • Anthranilic acid (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Glacial Acetic acid (Solvent) or DMF

  • Acetic Anhydride (Cyclizing agent)

Protocol Steps:
  • Acylation: Dissolve anthranilic acid in DMF (or glacial acetic acid). Cool the solution to 0–5°C in an ice bath.

    • Expert Insight: Cooling is critical. Chloroacetyl chloride is highly reactive; adding it at room temperature can lead to di-acylation or polymerization.

  • Addition: Dropwise add chloroacetyl chloride over 30 minutes. Stir at room temperature for 2 hours.

    • Checkpoint: A solid precipitate (N-chloroacetyl anthranilic acid) often forms.

  • Cyclization: Add acetic anhydride (2.0 eq) to the reaction mixture and heat to reflux (approx. 120–130°C) for 3 hours.

    • Why: Acetic anhydride facilitates the removal of water, closing the pyrimidine ring.

  • Isolation: Cool the mixture to room temperature and pour onto crushed ice/water.

  • Purification: Filter the resulting solid. Wash copiously with cold water to remove acidic residues. Recrystallize from ethanol.

Self-Validating Criteria:

  • Appearance: Product should be a white to pale yellow solid.

  • Melting Point: Distinctive high melting point (~245–250°C).[1] If MP is <230°C, cyclization is incomplete.

  • 1H NMR (DMSO-d6): Look for a sharp singlet at δ 4.5–4.6 ppm (2H, –CH₂Cl).[2] Absence of broad COOH peak confirms ring closure.

Phase 2: Library Diversification (Nucleophilic Substitution)

Target: 2-(Substituted methyl)quinazolin-4(3H)-one Mechanism:


 Nucleophilic Substitution.
Protocol Steps (General Procedure for Amines):
  • Setup: In a round-bottom flask, dissolve 2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq) in dry Acetone or DMF.

  • Base Activation: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) and stir for 15 minutes.
    
    • Expert Insight:

      
       acts as an HCl scavenger. For volatile amines, use Triethylamine (
      
      
      
      ).
  • Nucleophile Addition: Add the secondary or primary amine (1.2 eq).

  • Reaction: Reflux for 4–8 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1).

    • Checkpoint: The starting material spot (

      
      ) should disappear, replaced by a more polar spot (lower 
      
      
      
      ) for amines.
  • Workup:

    • Method A (Precipitation): Pour into ice water. Filter the solid.[3]

    • Method B (Extraction): If no precipitate, extract with Ethyl Acetate, wash with brine, dry over

      
      .
      

Green Chemistry Alternative: Microwave-Assisted Synthesis

For high-throughput medicinal chemistry, thermal reflux is often too slow.

Protocol:

  • Mix Anthranilic acid, Chloroacetyl chloride, and a catalytic amount of Antimony Trichloride (

    
    )  or Ionic Liquid  (e.g., [bmim]PF6).
    
  • Irradiate at 200W–300W for 5–10 minutes (Target Temp: 120°C).

  • Result: Yields are typically 10–15% higher than thermal methods, with significantly cleaner profiles requiring less purification.

Data Summary & Characterization

Compound Fragment1H NMR Diagnostic Shift (DMSO-d6)MultiplicityInterpretation
–CH₂–Cl (Intermediate)δ 4.55 ppmSinglet (2H)Electrophilic core intact.
–CH₂–N (Amine Product)δ 3.50 – 3.80 ppmSinglet (2H)Upfield shift indicates Cl displacement.
Ar–H (Quinazolinone)δ 7.50 – 8.20 ppmMultiplets (4H)Aromatic core protons (Positions 5,6,7,8).
–NH– (Lactam)δ 12.00 – 12.80 ppmBroad SingletConfirms 4(3H)-one tautomer (vs. 4-OH).

Troubleshooting & Expert Tips

  • Problem: Low yield in Phase 2 (Substitution).

    • Cause: The chloromethyl group is prone to dimerization (quaternary ammonium salt formation) if the concentration is too high.

    • Solution: Dilute the reaction (0.1 M concentration) and add the amine slowly.

  • Problem: Lachrymatory effect.

    • Safety: 2-(Chloromethyl)quinazolinones are severe eye and skin irritants (alkylating agents). Handle only in a fume hood. Destroy residues with dilute NaOH.

  • Problem: Incomplete Cyclization.

    • Diagnosis: Broad OH peak in IR/NMR.

    • Fix: Ensure anhydrous conditions during the acetic anhydride step. Water hydrolyzes the acyl chloride before it reacts.

References

  • Li, H. Z., et al. (2010).[4] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 15(12), 9473–9485.

  • Helali, A. Y., et al. (2014).[5][6][7] "Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity." Open Journal of Medicinal Chemistry, 4, 12-37.[8]

  • Wang, W., et al. (2016). "Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition." Chemistry of Heterocyclic Compounds.

  • Bavetsias, V. (1998). "A Facile Route to Quinazolin-4(3H)-ones Functionalised at the 2-Position." Journal of Chemical Research.

  • Al-Karmalawy, A. A., et al. (2021).[3][9] "Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors."[9] Archiv der Pharmazie.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Bioactive Derivatives from 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one

Executive Summary This technical guide details the microwave-assisted synthesis (MWAS) of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one and its subsequent conversion into a library of bioactive derivatives. The 2-(chlorom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the microwave-assisted synthesis (MWAS) of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one and its subsequent conversion into a library of bioactive derivatives. The 2-(chloromethyl)quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs like Halofuginone (anticoccidial/anti-fibrotic) and various EGFR/VEGFR-2 inhibitors.

The presence of the 2-chloromethyl group provides a highly reactive electrophilic handle for


 reactions, while the 7-bromo  substituent offers a stable site for late-stage palladium-catalyzed diversification (e.g., Suzuki-Miyaura coupling). This protocol leverages microwave irradiation to reduce reaction times from hours (conventional reflux) to minutes, improving yields and purity profiles.

Scientific Rationale & Mechanism

The Electrophilic Handle

The chloromethyl group at the C2 position is activated by the adjacent electron-deficient quinazolinone ring (a diaza-naphthalene analog). This makes the methylene carbon highly susceptible to nucleophilic attack by amines, thiols, and phenols.

Microwave Effect

Conventional synthesis of these derivatives often requires refluxing in toxic solvents (e.g., DMF, Toluene) for 6–12 hours. Microwave irradiation provides:

  • Thermal Effect: Rapid, volumetric heating overcomes the activation energy barrier for the

    
     displacement.
    
  • Specific Heating: Polar solvents (Ethanol, DMF) or reagents couple efficiently with the electromagnetic field, creating localized "hot spots" that accelerate the reaction rate significantly.

Reaction Pathway

The synthesis proceeds in two phases:

  • Scaffold Construction: Cyclocondensation of 2-amino-4-bromobenzoic acid with chloroacetyl chloride.

  • Derivatization: Nucleophilic substitution of the chlorine atom.

Experimental Protocols

Phase 1: Synthesis of the Scaffold

Target: 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one Precursor: 2-amino-4-bromobenzoic acid (4-bromoanthranilic acid)

Materials
  • 2-Amino-4-bromobenzoic acid (10 mmol)

  • Chloroacetyl chloride (12 mmol)

  • Solvent: Glacial Acetic Acid (15 mL) or Acetonitrile (dry)

  • Catalyst: PCl

    
     (0.5 equiv) - Optional for cyclization enhancement
    
Protocol
  • Setup: In a 30 mL microwave-transparent vial, suspend 2-amino-4-bromobenzoic acid in glacial acetic acid.

  • Addition: Add chloroacetyl chloride dropwise (Caution: Exothermic, Lachrymator).

  • Irradiation: Seal the vial and place it in the microwave reactor.

    • Mode: Dynamic Power

    • Temp: 110°C

    • Hold Time: 10 minutes

    • Stirring: High[1]

  • Workup: Pour the hot reaction mixture into ice-cold water (100 mL). The product will precipitate immediately.

  • Isolation: Filter the white/off-white solid, wash with cold water (3x) and diethyl ether (2x). Dry in a vacuum oven at 50°C.

  • Validation: Expected M.P. ~238–240°C. Yield: ~85-92%.

Phase 2: Library Generation (Derivatization)

Reaction Type: Microwave-Assisted Nucleophilic Substitution (


)
Nucleophiles:  Primary/Secondary Amines, Thiols, Phenols.
General Protocol
  • Stoichiometry: Mix 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one (1.0 equiv) with the Nucleophile (1.2 equiv).

  • Base/Solvent System:

    • For Amines: Ethanol (abs.) + Triethylamine (1.5 equiv).

    • For Phenols/Thiols: DMF + K

      
      CO
      
      
      
      (2.0 equiv).
  • MW Parameters:

    • Power: Max 200W (Dynamic)

    • Temperature: 80–100°C

    • Time: 5–8 minutes

    • Pressure Limit: 200 psi

  • Workup:

    • Ethanol reactions: Cool to RT. The product often crystallizes directly. If not, concentrate under reduced pressure and recrystallize from EtOH/Water.

    • DMF reactions: Pour into crushed ice. Filter the precipitate.

Data Analysis & Comparison

The following table summarizes the efficiency gains of the Microwave (MW) protocol versus Conventional Heating (CH) for selected derivatives.

Derivative TypeNucleophileMethodTimeTemp (°C)Yield (%)
Scaffold Chloroacetyl chlorideMW 10 min 110 92
ScaffoldChloroacetyl chlorideCH (Reflux)6 hrs11875
Amine MorpholineMW 5 min 90 89
AmineMorpholineCH (Reflux)4 hrs7865
Thiol 2-MercaptobenzothiazoleMW 8 min 100 84
Thiol2-MercaptobenzothiazoleCH (Reflux)8 hrs11058

Note: MW yields are consistently higher due to reduced thermal degradation of the labile chloromethyl group.

Visualizing the Workflow

Diagram 1: Synthesis & Derivatization Pathway

This flow illustrates the conversion of the anthranilic acid precursor to the final library using the 2-chloromethyl "handle."

SynthesisWorkflow Precursor 2-Amino-4-bromobenzoic Acid Scaffold 7-Bromo-2-(chloromethyl) quinazolin-4(3H)-one (The Core) Precursor->Scaffold MW: 110°C, 10 min Cyclocondensation Reagent Chloroacetyl Chloride Reagent->Scaffold AmineDeriv 2-(Aminomethyl) Derivative Scaffold->AmineDeriv R-NH2, Et3N MW: 90°C, 5 min ThiolDeriv 2-(Thiomethyl) Derivative Scaffold->ThiolDeriv R-SH, K2CO3 MW: 100°C, 8 min FusedDeriv Fused Tricyclic System Scaffold->FusedDeriv Binucleophiles (e.g., Hydrazine) MW: 120°C

Caption: MW-assisted pathway from precursor to diverse bioactive libraries via the chloromethyl handle.

Diagram 2: Mechanistic Logic ( Substitution)

Understanding the transition state is critical for solvent selection. The polar transition state is stabilized by the microwave field.

Mechanism cluster_conditions Critical Factors Reactants Scaffold + Nucleophile (Nu:) TS [Nu...C...Cl]‡ Polar Transition State Reactants->TS MW Irradiation (Dipolar Polarization) Products 7-Bromo-2-(Nu-methyl)... + HCl TS->Products Rapid Elimination Solvent Polar Solvent (EtOH/DMF) Absorbs MW Energy Solvent->TS Stabilizes Base Base (TEA/K2CO3) Neutralizes HCl Base->Products Drives Equilibrium

Caption: Microwave energy stabilizes the polar transition state, accelerating the S_N2 substitution.

Safety & Handling

  • Chloroacetyl Chloride: Highly corrosive and a lachrymator. Handle only in a fume hood.

  • 2-(Chloromethyl)quinazolinones: Potential alkylating agents. Avoid skin contact; these are potent electrophiles and may cause sensitization.

  • Pressure: Microwave vials are pressurized vessels. Ensure the vessel is rated for the target temperature/pressure (typically 300 psi limit).

References

  • Zhang, J., et al. (2016). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules.

  • El-Badry, Y. A., et al. (2020). "Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis." Acta Pharmaceutica.

  • Mahulikar, P. P., et al. (2010).[2] "Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds." Journal of Chemical and Pharmaceutical Research.

  • Jagani, C. L., et al. (2012). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones." Frontiers in Chemistry.

  • FCAD Group. "7-Bromo-6-chloro-4-quinazolinone - Product Application Note."

Sources

Application

Application Note: Dual-Point Derivatization of 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one for SAR Profiling

[1] Executive Summary This guide details the strategic derivatization of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one , a privileged scaffold for Structure-Activity Relationship (SAR) studies targeting kinase inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the strategic derivatization of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one , a privileged scaffold for Structure-Activity Relationship (SAR) studies targeting kinase inhibition (EGFR, VEGFR) and antimicrobial pathways.[1]

The molecule features two distinct "handles" for orthogonal functionalization:

  • The "Soft" Electrophile (C2-Chloromethyl): A highly reactive alkylating agent suitable for SN2 displacement with amines, thiols, or alkoxides to tune solubility and solvent-exposed interactions.[1][2]

  • The "Hard" Electrophile (C7-Bromide): A stable aryl halide suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic core and probe hydrophobic pockets.[1][2]

This protocol prioritizes a "Substitution-First, Coupling-Second" workflow to preserve the integrity of the sensitive chloromethyl group during library generation.

Chemical Space & Strategy Analysis

The quinazolin-4(3H)-one core exists in a lactam-lactim equilibrium, predominantly favoring the lactam (NH-CO) form in polar solvents.[1] Successful SAR campaigns must account for this tautomerism.

Visualization: Divergent Synthesis Strategy

The following diagram illustrates the orthogonal modification pathways.

G Start 4-Bromoanthranilic Acid Core 7-Bromo-2-(chloromethyl) quinazolin-4(3H)-one (Scaffold) Start->Core Chloroacetonitrile HCl/Dioxane PathA Path A: C2-Substitution (SN2 Reaction) Core->PathA Primary/Secondary Amines, K2CO3 PathB Path B: C7-Coupling (Suzuki-Miyaura) Core->PathB Not Recommended (Hydrolysis Risk) InterA 7-Bromo-2-(aminomethyl) intermediate PathA->InterA InterA->PathB Ar-B(OH)2 Pd(dppf)Cl2 Final 2,7-Disubstituted Library Candidates PathB->Final

Figure 1: Divergent synthetic workflow. Path A (Green) is the recommended route to avoid hydrolysis of the chloromethyl group during aqueous basic Suzuki conditions.

Module 1: Synthesis of the Core Scaffold

Objective: Scale-up synthesis of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one.

Reagents
  • 2-Amino-4-bromobenzoic acid (1.0 equiv)[1][2]

  • Chloroacetonitrile (3.0 equiv) OR Chloroacetyl chloride[1][3]

  • HCl (4M in dioxane) or Polyphosphoric acid (PPA)[3]

  • Solvent: 1,4-Dioxane or Ethanol[1][3]

Protocol
  • Charge: In a round-bottom flask, suspend 2-amino-4-bromobenzoic acid (5.0 g, 23 mmol) in 1,4-dioxane (50 mL).

  • Activation: Cool to 0°C. Add HCl in dioxane (10 mL) dropwise. Note: If using chloroacetyl chloride, add it here.

  • Cyclization: Add chloroacetonitrile (4.4 mL, 69 mmol). Heat the mixture to reflux (100°C) for 4–6 hours.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material (fluorescent blue) should disappear, replaced by a lower Rf spot.[3]

  • Workup: Cool to room temperature. The product often precipitates as a hydrochloride salt.[1] Pour into ice-cold water (200 mL) and neutralize with saturated NaHCO3 to pH 7–8.

  • Isolation: Filter the white/off-white precipitate.[1] Wash with cold water (2x) and cold diethyl ether (2x).[1][3]

  • Drying: Vacuum dry at 45°C overnight.

Self-Validation (QC Criteria):

  • Appearance: White to pale yellow solid.

  • 1H NMR (DMSO-d6): Diagnostic singlet for –CH2Cl at δ 4.55 ppm . Aromatic protons at δ 8.0–8.2 ppm.[1]

  • Melting Point: Expect >230°C (decomposition).[1][3][4]

Module 2: C2-Diversification (SN2 Substitution)

Objective: Installation of solubilizing groups or pharmacophores at the C2 position.[1]

Rationale: The chloromethyl group is a benzylic-like halide.[1] It reacts rapidly with nucleophiles.[1] We perform this before Suzuki coupling because the chloromethyl group is prone to hydrolysis (forming the alcohol) under the hot, basic aqueous conditions required for Suzuki coupling.[3]

Protocol (General Procedure for Amines)
  • Dissolution: Dissolve the core scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base: Add K2CO3 (2.5 equiv). Alternative: DIPEA (3.0 equiv) if solubility is an issue.[1][3]

  • Nucleophile: Add the secondary amine (e.g., morpholine, N-methylpiperazine, pyrrolidine) (1.2 equiv).[1][2][3]

  • Reaction: Stir at 60°C for 2–4 hours.

    • Tip: Add a catalytic amount of KI (Finkelstein condition) if the reaction is sluggish.[1]

  • Workup: Pour into crushed ice. The product usually precipitates.[1] Filter and wash with water.[1] If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate.[3]

Data Analysis:

Parameter Observation Interpretation
TLC Shift to lower Rf (if amine is polar) Successful substitution.[1]
1H NMR δ 4.55 ppm (s) disappears.[1][3] Loss of –CH2Cl.[1]
1H NMR New singlet at δ 3.50–3.80 ppm . Formation of –CH2–N.

| Mass Spec | M+1 = Core (272) – Cl (35) + Amine | Confirmation of adduct.[1][3] |

Module 3: C7-Diversification (Suzuki-Miyaura Coupling)

Objective: Extension of the aromatic system to probe the hydrophobic binding pocket.[1][2]

Reagents:

  • 7-Bromo-2-(substituted-methyl)quinazolin-4(3H)-one (from Module 2)[1]

  • Aryl Boronic Acid (1.2–1.5 equiv)[1][3]

  • Catalyst: Pd(dppf)Cl2[3]·DCM (5 mol%) - Preferred for steric tolerance.[1][2][3]

  • Base: Cs2CO3 or Na2CO3 (2.0 equiv).[1][3]

  • Solvent: 1,4-Dioxane/Water (4:1).[1][3]

Protocol
  • Degassing (Critical): In a microwave vial or sealed tube, combine the substrate, boronic acid, and base in the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes.

    • Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2.[1][3] Seal immediately.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Workup: Filter through a pad of Celite to remove Palladium black.[1] Dilute with EtOAc, wash with water and brine.[1][3]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Integrated SAR Workflow Visualization

The following diagram maps the logic for troubleshooting and library expansion.

SAR_Logic Start Library Generation Start Step1 C2 Substitution (Amine R1) Start->Step1 QC1 QC: NMR/LCMS (Check CH2 shift) Step1->QC1 Step2 C7 Suzuki Coupling (Aryl R2) QC1->Step2 Pass Fail1 Failure: Hydrolysis to OH QC1->Fail1 Shift to ~4.2ppm (OH) QC2 QC: Pd Removal (Celite Filter) Step2->QC2 Fail2 Failure: Protodebromination QC2->Fail2 Loss of Br w/o Coupling Success Biological Assay (IC50 / MIC) QC2->Success Pass Fail1->Step1 Use Anhydrous Conditions Fail2->Step2 Lower Temp / Change Cat

Figure 2: Logical flow for library synthesis and troubleshooting common pitfalls.

References

  • Synthesis of 2-chloromethyl-4(3H)-quinazolinones: Zhang, Y., et al.[1][2][4][5] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 2010, 15(12), 9473-9485.[3]

  • Suzuki Coupling on Quinazolinones: Kudale, A.S., et al.[1][3][6] "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones." Molecules, 2021.[3]

  • SAR & Biological Relevance (Anticancer): Al-Suwaidan, I.A., et al.[1][2][3][5][7] "Design, synthesis and biological evaluation of 2-substituted quinazolin-4(3H)-ones as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2013.[3]

  • Nucleophilic Substitution Methodology: Master Organic Chemistry. "Nucleophilic Substitution Reactions - Introduction."

Sources

Method

Application Note: High-Precision Synthesis of Kinase Inhibitors Using 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Executive Summary The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Idelalisib, Afatinib analogs). The specific i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Idelalisib, Afatinib analogs). The specific intermediate 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one offers a unique orthogonal functionalization strategy. Its 7-bromo moiety allows for extension into the hydrophobic back-pocket of the kinase ATP binding site, while the 2-chloromethyl group serves as a highly reactive electrophile for attaching solubilizing groups or solvent-front binders.

This guide details the protocols for exploiting this dual-reactivity to synthesize Type I and Type II ATP-competitive inhibitors.

Chemical Profile & Reactivity Map

PropertySpecification
CAS Number 1092468-08-6
Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF (High); DCM, MeOH (Moderate); Water (Insoluble)
Storage 2-8°C, Hygroscopic (Store under Nitrogen/Argon)
Functionalization Strategy

The molecule presents two distinct reaction vectors:[1][2][3]

  • Vector A (C2-Chloromethyl): Undergoes

    
     nucleophilic substitution. Ideal for introducing morpholine, piperazine, or solubilizing tails.
    
  • Vector B (C7-Bromo): Undergoes Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Ideal for introducing aryl/heteroaryl rings to engage the "gatekeeper" residue or hydrophobic pocket.

ReactivityMap Core 7-bromo-2-(chloromethyl) quinazolin-4(3H)-one Tail Solvent Front Tail (Solubility/ADME) Core->Tail SN2 Displacement (K2CO3, DMF, RT) Head Hydrophobic Head (Potency/Selectivity) Core->Head Suzuki Coupling (Pd(dppf)Cl2, 90°C) Nucleophile Nucleophile (H-Nu) (Amines, Thiols) Nucleophile->Core Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Core

Figure 1: Orthogonal functionalization strategy. The C2 position is modified via nucleophilic attack, while the C7 position utilizes transition-metal catalysis.

Detailed Experimental Protocols

Protocol A: C2-Functionalization (Introduction of the "Tail")

Objective: Substitution of the chloromethyl chloride with a secondary amine (e.g., morpholine) to improve solubility and establish solvent-front interactions.

Scientific Rationale: The chloromethyl group is highly activated but also prone to hydrolysis. The reaction must be performed under anhydrous conditions. We prioritize this step before Suzuki coupling because the alkyl chloride is less stable than the aryl bromide, and early installation of the amine tail often improves the solubility of the intermediate for subsequent Pd-coupling.

Materials:

  • 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one (1.0 equiv)[4]

  • Secondary Amine (e.g., Morpholine, 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Workup: EtOAc, Brine,

    
    
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one (1 mmol, 273 mg) in anhydrous DMF (5 mL).

  • Base Addition: Add

    
     (2 mmol, 276 mg). Stir for 5 minutes at Room Temperature (RT).
    
    • Note: If using a liquid base like DIPEA, add it simultaneously with the amine.

  • Nucleophile Addition: Dropwise add Morpholine (1.2 mmol, 105 µL).

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LCMS. The starting material (Cl-CH2) peak should disappear, replaced by the amine-adduct mass (

      
      ).
      
    • Caution: Do not heat above 60°C unless necessary, as this may promote dimerization or polymerization.

  • Quench & Workup: Pour the mixture into ice-water (20 mL). The product often precipitates.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine (2x) to remove DMF. Dry over

      
       and concentrate.
      
  • Yield: Expected yield 80–90%.

Protocol B: C7-Functionalization (Suzuki-Miyaura Coupling)

Objective: Coupling the 7-bromo intermediate with an aryl boronic acid to target the kinase hydrophobic pocket.

Scientific Rationale: The 7-bromo position on the quinazolinone core is electronically deactivated compared to simple aryl bromides due to the electron-deficient diaza-ring. Therefore, high-activity catalysts (like


 or XPhos Pd G2) are preferred over simple 

.

Materials:

  • Product from Protocol A (1.0 equiv)[1][5]

  • Aryl Boronic Acid (1.2 equiv)[5]

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a pressure vial or microwave tube, combine the 7-bromo-2-(aminomethyl)quinazolinone intermediate (0.5 mmol) and the Aryl Boronic Acid (0.6 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and 2M

    
     (0.75 mL).
    
  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen poisons the Pd catalyst.

  • Catalyst: Add

    
     (0.025 mmol, ~20 mg). Seal the vial immediately.
    
  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

    • Monitoring: LCMS should show the conversion of the Bromide isotope pattern (1:1 doublet) to the coupled product.

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate the filtrate. Purify via Flash Chromatography (DCM/MeOH gradient) or Prep-HPLC.

Case Study: Targeting the EGFR Kinase Domain

In a hypothetical workflow targeting EGFR (T790M mutant), the 7-position is often coupled with a dimethoxy-phenyl or indole group to mimic the binding mode of Quinazoline drugs like Gefitinib.

Experimental Workflow Visualization

Workflow Start Start: 7-bromo-2-(chloromethyl) quinazolin-4(3H)-one Step1 Step 1: C2-Tail Installation (Morpholine, K2CO3, DMF) Target: Solvent Solubility Start->Step1 QC1 QC Check: LCMS (Confirm Cl displacement) Step1->QC1 Step2 Step 2: C7-Head Coupling (3,4-dimethoxyphenylboronic acid) (Pd(dppf)Cl2, Dioxane/H2O) QC1->Step2 Pass Final Final Inhibitor (Purification via HPLC) Step2->Final

Figure 2: Sequential synthesis workflow for a dual-substituted quinazolinone inhibitor.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of -CH2Cl to -CH2OH.Ensure DMF is anhydrous. Minimize exposure to atmospheric moisture. Use molecular sieves.
Bis-alkylation (Step 1) Primary amine used in excess or high temp.Use secondary amines where possible. If using primary amines, use large excess (5-10 eq) or low temp (0°C).
Stalled Coupling (Step 2) Catalyst poisoning by the C2-amine "tail".The free amine at C2 can coordinate Pd. Switch to Pd(OAc)2 / SPhos or protect the amine (e.g., Boc) if possible (though difficult with tertiary amines).
Protodebromination Loss of Br without coupling.Reaction temperature too high or reaction time too long.[1] Lower temp to 80°C and increase catalyst loading.
Self-Validating Systems
  • NMR Marker: In

    
     NMR, the -CH2-Cl  protons appear as a singlet around 
    
    
    
    4.5-4.6 ppm
    . Upon substitution with an amine, this peak shifts upfield to
    
    
    3.5-3.8 ppm
    . This is a definitive check for Step 1 completion.
  • Isotope Pattern: In Mass Spec, the starting material has a distinct 1:1 doublet (Br) and 3:1 doublet (Cl) pattern. Success in Step 1 eliminates the Cl pattern; Success in Step 2 eliminates the Br pattern.

References

  • Vertex AI Search. (2023). Synthesis of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one kinase inhibitors. Retrieved from 6

  • National Institutes of Health (NIH). (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[7][8][9] PubMed Central. Retrieved from 9

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. Retrieved from 5

  • PubChem. (n.d.). Compound Summary: 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one. National Library of Medicine. Retrieved from 4

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Retrieved from 10

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of 2-(chloromethyl)quinazolinones and their removal

Welcome to the technical support guide for the synthesis of 2-(chloromethyl)quinazolinones. This document is designed for researchers, chemists, and drug development professionals who utilize these critical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(chloromethyl)quinazolinones. This document is designed for researchers, chemists, and drug development professionals who utilize these critical intermediates. As versatile building blocks in medicinal chemistry, the purity of 2-(chloromethyl)quinazolinones is paramount for the success of subsequent reactions.[1] This guide provides in-depth answers to common issues encountered during synthesis, focusing on the identification and removal of frequent side products.

Frequently Asked Questions (FAQs)

Q1: I've synthesized 2-(chloromethyl)quinazolin-4(3H)-one from anthranilic acid and chloroacetonitrile, but my crude product shows multiple spots on the TLC plate. What are the most likely impurities?

This is a very common scenario. The primary impurities in this synthesis typically fall into three categories:

  • Unreacted Starting Materials: Residual anthranilic acid is a frequent contaminant if the reaction has not gone to completion.

  • Hydrolysis Product: The 2-(chloromethyl) group is susceptible to hydrolysis, which converts it to a 2-(hydroxymethyl) group, forming 2-(hydroxymethyl)quinazolin-4(3H)-one. This is often the most common side product, especially if reaction or workup conditions are not strictly anhydrous.[2][3][4]

  • Dimerized/Oligomeric Species: The product itself contains a nucleophilic nitrogen atom (at the N-3 position) and an electrophilic chloromethyl group. Under certain conditions, one molecule can react with another, leading to the formation of a dimer or even small oligomers.

Q2: My NMR spectrum shows an unexpected broad singlet around 12.7 ppm and a new singlet at 4.5 ppm, but my mass spec is correct for the desired product. What's happening?

The described NMR signals, particularly a broad singlet for the N-H proton and a singlet for the CH2 group, are characteristic of the desired 2-(chloromethyl)quinazolin-4(3H)-one product.[2][4] If your mass spectrometry data confirms the correct molecular weight, it is likely that your product is present but may be contaminated with impurities that are not being detected or are co-eluting. It is crucial to also check for masses corresponding to potential side products like the hydrolyzed analog.

Q3: What causes the formation of the 2-(hydroxymethyl)quinazolin-4(3H)-one side product, and how can I prevent it?

Causality: The formation of 2-(hydroxymethyl)quinazolin-4(3H)-one is a classic SN2 (nucleophilic substitution) reaction where a water molecule acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.

Prevention:

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Controlled Workup: During the workup, minimize contact with aqueous solutions. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately extract the product into an organic solvent.

  • Temperature Control: While the initial cyclization may require heat, prolonged heating, especially in the presence of trace moisture, can accelerate the rate of hydrolysis.

The diagram below illustrates the main synthetic pathway and the formation of the key hydrolysis and dimerization side products.

G A Anthranilic Acid + Chloroacetonitrile P 2-(chloromethyl)quinazolin-4(3H)-one (Desired Product) A->P  Cyclization (Main Reaction) S1 2-(hydroxymethyl)quinazolin-4(3H)-one (Hydrolysis Side Product) P->S1 Hydrolysis S2 N-3 Alkylated Dimer (Dimerization Side Product) P->S2 Dimerization W H₂O (Trace Moisture) P2 Another Product Molecule

Caption: Reaction scheme for the synthesis of 2-(chloromethyl)quinazolinone and major side product pathways.

Troubleshooting and Purification Guide

This section provides a systematic approach to identifying and resolving common issues during the synthesis and purification of 2-(chloromethyl)quinazolinones.

Troubleshooting Common Experimental Issues
Symptom / Observation Potential Cause Recommended Action & Explanation
Low Yield 1. Incomplete reaction. 2. Significant side product formation (hydrolysis). 3. Product loss during workup/purification.1. Monitor the reaction by TLC. Ensure the starting material is consumed before quenching the reaction. 2. Ensure strictly anhydrous conditions. Use dry solvents and an inert atmosphere.[5] 3. Minimize aqueous washes. The product has some aqueous solubility, which increases with hydrolysis.
Multiple Spots on TLC 1. Spot at baseline: Highly polar impurity (e.g., anthranilic acid). 2. Spot close to product (more polar): Hydrolysis product (2-hydroxymethyl...). 3. Streak at baseline/insoluble material: Dimer/oligomers.1. Perform a dilute NaHCO₃ wash during workup to remove acidic starting material. 2. Purify using silica gel chromatography. The hydroxyl group makes this impurity significantly more polar than the desired product. 3. Recrystallize the crude product. Dimers are often much less soluble and can be removed by filtration or will remain as insoluble material during recrystallization.
Crude Product is an Oil or Gummy Solid Mixture of product and impurities that lower the overall melting point.Purification is essential. Attempt to triturate the crude material with a non-polar solvent (e.g., diethyl ether or hexanes) to induce crystallization of the product and wash away more soluble impurities. If this fails, proceed directly to column chromatography.
Product Degrades During Column Chromatography The slightly acidic nature of silica gel can sometimes promote the hydrolysis of the chloromethyl group.Use a neutral support like deactivated silica (pre-treated with a base like triethylamine) or alumina. Alternatively, run the column quickly and do not let the product sit on the column for an extended period.
Workflow for Product Purification

The following diagram outlines a logical workflow for isolating a pure sample of 2-(chloromethyl)quinazolinone from a typical crude reaction mixture.

G A Crude Reaction Mixture B Analyze by TLC/LC-MS to Identify Impurities A->B C Is unreacted anthranilic acid present? B->C D Aqueous Workup: Wash with dilute NaHCO₃ C->D Yes E Is the main impurity the hydrolysis product? C->E No D->E F Purify by Silica Gel Column Chromatography E->F Yes G Is there significant high MW/insoluble material? E->G No I Pure 2-(chloromethyl)quinazolinone F->I H Purify by Recrystallization or Filtration G->H Yes G->I No H->I

Caption: Decision workflow for the purification of crude 2-(chloromethyl)quinazolinone.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is highly effective for removing the more polar hydrolysis side product, 2-(hydroxymethyl)quinazolin-4(3H)-one.

Rationale: The hydroxyl group of the side product significantly increases its polarity compared to the chloromethyl group of the desired product. This difference in polarity allows for a clean separation on a polar stationary phase like silica gel.

Procedure:

  • Slurry Preparation: Dry-load the crude product onto a small amount of silica gel for best results. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate), add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Pack a glass chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). A good starting point for the eluent is a 7:3 to 1:1 mixture of Hexanes:Ethyl Acetate.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar desired product will elute before the more polar 2-(hydroxymethyl) side product.

  • Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(chloromethyl)quinazolin-4(3H)-one.

Protocol 2: Purification by Recrystallization

This method is most effective for removing less soluble impurities like dimers or more soluble impurities like unreacted starting materials.

Rationale: Recrystallization relies on the difference in solubility between the desired product and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain either insoluble or highly soluble at all temperatures.

Procedure:

  • Solvent Selection: Screen for a suitable solvent or solvent pair. Common solvents for quinazolinones include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring, adding more solvent dropwise until all the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Li, H.-Z., He, H., Wang, L., Liu, H.-Y., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]

  • PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

  • Semantic Scholar. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

  • ACS Publications. (2022). Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. [Link]

  • Journal of Pharma Research. (n.d.). The second key intermediate 2-(chloromethyl)quinazolin-4(3H)- ones were prepared from anthranilic acids and chloroacetonitrile... [Link]

  • PMC. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)-ones using fluoro- and chloro-substituted anthranilamides. [Link]

  • MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. [Link]

  • RSC Publishing. (2022). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [Link]

  • ResearchGate. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. [Link]

  • ResearchGate. (2010). Some Transformations of 2-(Chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. [Link]

  • ResearchGate. (2022). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]

  • Frontiers. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • PMC. (2023). Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information. [Link]

  • IJPCA. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. [Link]

  • UW Tacoma Digital Commons. (2022). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. [Link]

  • PMC. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]

  • University of Massachusetts Dartmouth. (2022). Synthetic studies toward biologically active quinazolinones. [Link]

Sources

Optimization

Stability issues of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one during storage and handling

Product Code: BCQ-7Br Chemical Name: 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one Molecular Formula: C₉H₆BrClN₂O Primary Application: Electrophilic intermediate for the synthesis of bioactive quinazolinone alkaloids (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: BCQ-7Br Chemical Name: 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one Molecular Formula: C₉H₆BrClN₂O Primary Application: Electrophilic intermediate for the synthesis of bioactive quinazolinone alkaloids (e.g., Vasicinone analogs) and kinase inhibitors.

Chemical Stability Profile: The "Why" Behind the Protocols

Executive Summary: The stability of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one is dictated by the high electrophilicity of the 2-chloromethyl "warhead." While the quinazolinone core is robust, the chloromethyl group is prone to


 displacement. The 7-bromo substituent exerts an electron-withdrawing effect (

), which destabilizes the C-Cl bond further compared to the non-brominated parent, increasing its susceptibility to nucleophilic attack by moisture or solvents.
Degradation Pathways

Users most frequently encounter two distinct degradation mechanisms. Understanding these is vital for troubleshooting purity issues.

  • Hydrolytic Degradation (Dominant): In the presence of ambient moisture, the chloride is displaced by water, yielding the 2-hydroxymethyl derivative. This is often seen as a mass shift of

    
     Da (
    
    
    
    ) in Mass Spectrometry.
  • Auto-Alkylation (Concentration Dependent): The N3-nitrogen of the quinazolinone ring is weakly acidic (

    
    ). In concentrated solutions or basic environments, a deprotonated N3 from one molecule can attack the chloromethyl group of another, leading to insoluble dimers or oligomers.
    
Visualization: Degradation Mechanism

The following diagram illustrates the competing pathways that compromise sample integrity.

DegradationPathways Start Intact 7-Br-2-(chloromethyl)quinazolinone Hydrolysis Degradant A: 2-(hydroxymethyl) derivative (Soluble impurity) Start->Hydrolysis SN2 Attack (Fast) Dimer Degradant B: N-Alkylated Dimer (Insoluble Precipitate) Start->Dimer Intermolecular Alkylation (Slow) Moisture Ambient Moisture (H2O) Moisture->Hydrolysis Base Base/High Conc. (Deprotonation of N3) Base->Dimer

Figure 1: Competing degradation pathways. Hydrolysis is the primary risk in humid air; Dimerization is the primary risk in solution.

Storage & Handling Protocols

Critical Directive: This compound is NOT shelf-stable at room temperature for extended periods. It must be treated as a reactive alkylating agent.

Storage Conditions Matrix
ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Freezer) Retards kinetic energy available for auto-alkylation.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture to prevent hydrolysis.
Container Amber Glass + Parafilm The 7-bromo moiety introduces potential photosensitivity (radical formation).
Desiccant Required Silica gel or Drierite in the secondary container is mandatory.
Handling Workflow

Follow this decision tree to ensure sample integrity before experimentation.

HandlingWorkflow Receive Shipment Received Check Visual Inspection: Is powder white/off-white? Receive->Check QC QC Check: LCMS for M-Cl+OH peak Check->QC Yes Dry Action: Recrystallize (Anhydrous EtOH/Dioxane) Check->Dry No (Yellowing) QC->Dry Purity <95% Store Storage: -20°C, Desiccated, Dark QC->Store Purity >95% Dry->Store Use Experimentation: Dissolve in Anhydrous DMF/DMSO Use within 4 hours Store->Use Equilibrate to RT before opening

Figure 2: Standard Operating Procedure (SOP) for receipt and handling.

Troubleshooting Guide (FAQs)

Issue 1: "My sample has turned from white to yellow."

Diagnosis: Oxidative Degradation or Bromine Labolization. While pure quinazolinones are colorless/white, the release of trace bromine (photolytic cleavage) or formation of conjugated oligomers causes yellowing.

  • Impact: Low to Moderate. Often the core structure is intact, but surface impurities are present.

  • Solution: Recrystallize from hot anhydrous ethanol or 1,4-dioxane. Filter while hot to remove insoluble oligomers.

Issue 2: "I see a peak at [M-18] in my LCMS."

Diagnosis: Hydrolysis (2-hydroxymethyl formation). The chlorine atom (Mass ~35) has been replaced by an OH group (Mass ~17). The net change is


.
  • Cause: The DMSO or DMF used for the stock solution contained water. Hygroscopic solvents are the enemy of this compound.

  • Solution: Use only anhydrous solvents (Sure/Seal™ or equivalent). Do not store stock solutions; prepare fresh immediately before use.

Issue 3: "The compound won't dissolve, or precipitates after 1 hour."

Diagnosis: Dimerization (Intermolecular Alkylation). If the solution was left standing, especially in the presence of a base (like DIPEA or TEA) intended for the next step, the compound has reacted with itself.

  • Mechanism: The N3-H is deprotonated, attacking the

    
     of a neighbor. The resulting dimer is highly insoluble and biologically inactive.
    
  • Solution: Add the base last , only after the electrophile (BCQ) and the nucleophile (your target reactant) are mixed. This ensures the nucleophile outcompetes the BCQ molecule for the reaction.

Safety Profile (EHS)

Warning: 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one is an Alkylating Agent .

  • Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A), Potential Carcinogen (due to alkylating capability).

  • Vesicant Potential: The chloromethyl group resembles nitrogen mustards in reactivity. Direct contact with skin can cause delayed blistering.

  • Inactivation: Spills should be treated with a solution of 10% sodium thiosulfate or dilute ammonia to quench the reactive alkyl halide before disposal.

References

  • Synthesis & Reactivity of 2-(chloromethyl)quinazolin-4(3H)-ones: Zhang, Y., et al. (2010).[1] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 15(12), 9473-9485.[2] Supports the reactivity profile of the chloromethyl group and its use as an intermediate.

  • Hydrolysis Mechanisms of Quinazolinones: El-Azab, A. S., et al. (2022). "Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2." International Journal of Molecular Sciences, 23(13), 7465. Provides context on the stability and modification of the quinazolinone scaffold.

  • General Stability of Alpha-Halo N-Heterocycles: Luo, J., et al. (2022).[3] "Synthesis of quinazolinones." Journal of Organic Chemistry, 87, 9864-9874.[3] Broad overview of synthetic routes, confirming the transient nature of halo-methyl intermediates.

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of quinazolinone derivatives to doxorubicin in cancer cell lines

[1][2][3] Executive Summary This guide provides a technical evaluation of Quinazolinone derivatives as emerging alternatives or adjuvants to Doxorubicin (DOX) . While Doxorubicin remains a clinical "gold standard" anthra...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide provides a technical evaluation of Quinazolinone derivatives as emerging alternatives or adjuvants to Doxorubicin (DOX) . While Doxorubicin remains a clinical "gold standard" anthracycline, its utility is capped by dose-dependent cardiotoxicity and multidrug resistance (MDR).

Quinazolinone scaffolds offer a versatile pharmacophore.[1][2][3][4][5] Unlike DOX, which primarily acts as a DNA intercalator and Topoisomerase II poison, quinazolinone derivatives can be engineered to target specific signaling nodes—most notably Tubulin polymerization and EGFR kinase activity .

Key Takeaway: Optimized quinazolinone derivatives often exhibit superior Selectivity Indices (SI) compared to DOX, maintaining efficacy in MDR cell lines where DOX fails, despite occasionally higher absolute IC50 values in sensitive lines.

Mechanistic Divergence

To understand efficacy differences, we must first contrast their modes of action. Doxorubicin is a "sledgehammer" attacking the nucleus; Quinazolinones are often "scalpels" targeting cytoskeletal or signaling machinery.

Pathway Visualization

MechanismComparison cluster_DOX Doxorubicin (Anthracycline) cluster_QUIN Quinazolinone Derivatives DOX Doxorubicin DNA DNA Intercalation DOX->DNA TopoII Topoisomerase II Inhibition DOX->TopoII ROS ROS Generation (Cardiotoxicity) DOX->ROS Off-target DSB Double Strand Breaks DNA->DSB TopoII->DSB Apoptosis Apoptosis (Caspase 3/7) DSB->Apoptosis QUIN Quinazolinone Scaffold Tubulin Tubulin Polymerization Inhibition QUIN->Tubulin Colchicine Site EGFR EGFR/Kinase Inhibition QUIN->EGFR ATP Pocket G2M G2/M Phase Arrest Tubulin->G2M EGFR->Apoptosis G2M->Apoptosis

Figure 1: Mechanistic pathways. Doxorubicin induces DNA damage and ROS, while Quinazolinones typically target tubulin dynamics or kinase signaling, leading to specific cell cycle arrest.

Quantitative Efficacy Analysis (IC50)

The following data synthesizes comparative studies across standard cancer cell lines. Note that "Quinazolinone" refers to optimized derivatives (e.g., 2,3-disubstituted variants) rather than the bare scaffold.

Comparative IC50 Table (µM)[3]
Cell LineTissue OriginDoxorubicin (Standard)Quinazolinone (Tubulin-Targeted)Quinazolinone (EGFR-Targeted)Performance Note
MCF-7 Breast (ER+)1.08 ± 0.122.00 - 5.500.35 - 4.50EGFR-targeted derivatives often outperform DOX in breast cancer models [1].
HCT-116 Colon1.20 ± 0.204.87 - 7.505.00 - 12.0DOX retains higher potency in colon lines, but quinazolinones show fewer side effects [2].
HepG2 Liver1.50 ± 0.300.50 - 3.002.80 - 6.00Specific hybrids (e.g., Quinazoline-Thiadiazole) can surpass DOX potency in hepatic lines [3].
A549 Lung (NSCLC)0.45 ± 0.050.02 - 2.000.15 - 1.50High Impact: Certain derivatives show nanomolar efficacy (0.02 µM) in lung cancer, significantly superior to DOX [3].
MDR Lines Resistant> 10.0 (Resistant)2.50 - 5.003.00 - 6.00Critical Advantage: Quinazolinones are rarely P-gp substrates, retaining efficacy in DOX-resistant cells [4].
Selectivity Index (SI)

Defined as


. Higher is better.
  • Doxorubicin: SI ranges 10–50 (often toxic to cardiomyocytes and HUVEC).

  • Quinazolinone Derivatives: Optimized leads frequently achieve SI >100 .

    • Example: Compound 5d showed negligible toxicity to HEK-293 (kidney) cells while potently killing MCF-7 cells [2].

Experimental Validation Protocols

To validate these findings in your own lab, use the following self-validating workflows.

Validated Screening Workflow

Workflow Synthesis 1. Synthesis (Microwave/Reflux) Docking 2. In Silico Docking (AutoDock/GOLD) Synthesis->Docking Filter Leads MTT 3. Cytotoxicity Screen (MTT/SRB Assay) Docking->MTT Select Top 10 Flow 4. Flow Cytometry (Annexin V/PI) MTT->Flow IC50 Validation Tubulin 5. Mechanistic Confirmation (Tubulin Polymerization) Flow->Tubulin If G2/M Arrest

Figure 2: Screening funnel. From synthesis to mechanistic confirmation.

Protocol: MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC50 values.

  • Seeding: Plate cells (MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Dissolve Quinazolinone derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium.

    • Control: Doxorubicin (Positive) and 0.1% DMSO (Vehicle Negative).

    • Critical Step: Ensure final DMSO concentration

      
       to prevent solvent toxicity.
      
  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals with 100 µL DMSO.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol: Tubulin Polymerization Assay

Objective: Confirm if the derivative acts via tubulin inhibition (like Colchicine) rather than DNA damage (like DOX).

  • Reagents: Purified tubulin protein (>99% pure) in PEM buffer containing GTP and DAPI (fluorescence reporter).

  • Setup: Pre-warm 96-well plate to 37°C.

  • Reaction: Mix tubulin (2 mg/mL) with test compound (5 µM). Include Paclitaxel (stabilizer control) and Nocodazole (destabilizer control).

  • Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes.

  • Interpretation:

    • Doxorubicin: No effect on polymerization curve.

    • Quinazolinone: Decrease in Vmax and final plateau (indicates inhibition of assembly).

Strategic Recommendations

Based on the comparative data, the following application logic applies:

  • Use Doxorubicin when:

    • Establishing a baseline for general cytotoxicity.

    • The cancer model is known to be sensitive to Topoisomerase II poisons.

    • You require a well-characterized positive control for apoptosis.

  • Use Quinazolinone Derivatives when:

    • Targeting MDR Lines: The cell line expresses P-glycoprotein (P-gp) pumps (e.g., MCF-7/ADR). Quinazolinones often bypass these pumps [4].

    • Safety is Priority: You need a high Selectivity Index to spare normal epithelial cells.

    • Specific Signaling Studies: You are investigating EGFR-driven tumors (NSCLC) or requiring G2/M cell cycle arrest via tubulin destabilization.

References

  • Lee, H., et al. (2015). "Development of new anti-cancer molecules using a scaffold hopping strategy: Quinazolinic derivatives against MCF-7." European Journal of Medicinal Chemistry.

  • Al-Abdullah, E.S., et al. (2022). "Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents." BMC Chemistry.[6]

  • Gankidi, P., et al. (2018). "Synthesis and biological evaluation of amide derivatives of quinazoline-1,2,4-thiadiazoles as anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • El-Menshawe, S.F., et al. (2020). "The use of new quinazolinone derivative and doxorubicin loaded solid lipid nanoparticles in reversing drug resistance."[7] Journal of Drug Delivery Science and Technology. [8]

  • Spandidos Publications. (2025). "Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms."[9] Oncology Letters.

Sources

Comparative

Benchmarking Quinazolinone Scaffolds: A Comparative Validation Guide for EGFR Inhibition

Executive Summary The Shift from Quinazoline to Quinazolinone For two decades, the 4-anilinoquinazoline scaffold has dominated EGFR inhibition (e.g., Gefitinib, Erlotinib). While potent, these aromatic systems often suff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift from Quinazoline to Quinazolinone For two decades, the 4-anilinoquinazoline scaffold has dominated EGFR inhibition (e.g., Gefitinib, Erlotinib). While potent, these aromatic systems often suffer from metabolic liability and limited hydrogen-bonding vectors within the ATP-binding pocket.

This guide validates the Quinazolinone (specifically quinazolin-4(3H)-one) scaffold as a superior alternative. Unlike the fully aromatic quinazoline, the quinazolinone core introduces a carbonyl donor/acceptor system at position 4 and a nitrogen at position 3, offering novel binding modes that can bypass T790M resistance mechanisms while improving solubility profiles.

Part 1: Structural Logic & Mechanism

The Scaffold Advantage

The primary distinction lies in the pharmacophore's ability to interact with the hinge region of the EGFR kinase domain (Met793).

  • Standard (Quinazoline - Gefitinib): Relies on the N1 nitrogen to accept a hydrogen bond from Met793.[1]

  • Challenger (Quinazolinone): The lactam/lactim tautomerism allows the NH at position 3 or the Carbonyl (C=O) at position 4 to form additional water-mediated bridges or direct H-bonds, potentially increasing affinity for mutant forms (L858R/T790M).

Visualization: EGFR Signaling & Inhibition Point

The following diagram illustrates the precise intervention point of quinazolinone inhibitors within the RAS/RAF/MEK and PI3K/AKT cascades.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Binding RAS RAS EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation AKT AKT PI3K->AKT Survival Survival/Anti-Apoptosis AKT->Survival

Figure 1: EGFR signaling cascade showing the ATP-competitive inhibition mechanism of quinazolinone derivatives.

Part 2: Comparative Performance Data

The following table benchmarks a representative novel quinazolinone (Compound 6d, derived from recent high-impact literature [1]) against the clinical standard, Erlotinib.

FeatureStandard: Erlotinib (Quinazoline)Challenger: Quinazolinone (Cmpd 6d)Implications
Core Scaffold 4-anilinoquinazoline (Aromatic)Quinazolin-4(3H)-one (Cyclic Amide)Quinazolinone offers better solubility and novel H-bond vectors.
EGFR WT IC50 0.045 ± 0.003 µM0.069 ± 0.004 µMComparable potency against Wild Type.[2][3]
T790M Activity Weak (Resistant)Moderate to HighQuinazolinones can be designed to bypass the steric hindrance of Methionine 790.
H-Bond Target Met793 (N1 acceptor)Met793 (C=O or NH interaction)Alternative binding mode reduces reliance on a single vector.
Cytotoxicity (H460) GI50 ~ 0.5 - 1.0 µMGI50 = 0.789 µMRetains potent anti-proliferative efficacy in NSCLC lines.[2]

Data Source: Synthesized from comparative studies in Taylor & Francis and Brieflands [1][2].

Part 3: Validation Protocols (The "How-To")

To validate a new quinazolinone library, you must prove kinase selectivity and cellular efficacy.

Workflow Visualization

Validation_Workflow cluster_0 Phase 1: Molecular cluster_1 Phase 2: Biochemical cluster_2 Phase 3: Cellular Docking In Silico Docking (Met793 Analysis) KinaseAssay ADP-Glo™ Assay (IC50 Determination) Docking->KinaseAssay Synthesis Synthesis (Quinazolinone Core) Synthesis->Docking MTT MTT Viability (A549 vs H1975) KinaseAssay->MTT Western Western Blot (p-EGFR Suppression) MTT->Western

Figure 2: Step-by-step validation pipeline for novel kinase inhibitors.

Protocol 1: Enzymatic Assay (ADP-Glo™)

Objective: Determine the IC50 without the interference of cell membrane permeability. Why this method? Unlike ELISA, ADP-Glo is homogeneous and measures the direct product of the kinase reaction (ADP), reducing false positives from fluorescent compounds [3].

  • Preparation: Dilute EGFR enzyme (0.2 ng/µL) and substrate (Poly Glu:Tyr 4:1) in kinase buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Inhibitor Addition: Add 1 µL of Quinazolinone derivative (serial dilutions in DMSO) to a 384-well white plate.

  • Reaction Start: Add 2 µL of EGFR enzyme and 2 µL of ATP/Substrate mix.[4]

    • Critical Step: Ensure ATP concentration is near the Km (approx 10 µM) to ensure competitive inhibition is detectable.

  • Incubation: 60 minutes at Room Temperature (RT).

  • Detection: Add 5 µL ADP-Glo Reagent (stops kinase, consumes remaining ATP).[4] Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[4]

  • Read: Measure Luminescence. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol 2: Cellular Viability (MTT Assay)

Objective: Confirm the compound enters the cell and inhibits proliferation. Cell Lines:

  • A549: EGFR Wild Type (Control).[1]

  • NCI-H1975: L858R/T790M mutant (Resistance Model).[5]

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with Quinazolinone derivatives (0.01 – 100 µM) for 72 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours at 37°C.

    • Mechanism:[2][5][6] Mitochondrial succinate dehydrogenase reduces MTT (yellow) to Formazan (purple).

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve Formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Protocol 3: Western Blot (Mechanistic Proof)

Objective: Prove that cell death is due to EGFR pathway suppression, not general toxicity.

  • Lysis: Lyse treated cells using RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate is non-negotiable here to preserve p-EGFR signal).

  • Antibodies:

    • Primary: Anti-p-EGFR (Tyr1068) and Anti-Total EGFR.

    • Downstream: Anti-p-ERK1/2 and Anti-p-AKT.

  • Validation Criterion: A successful quinazolinone inhibitor must show dose-dependent reduction of p-EGFR bands while Total EGFR remains constant.

References

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors. Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands / J. Chem. Pharm. Res. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. MDPI / Molecules. [Link]

Sources

Validation

A Comparative Analysis of Bromo-Substituted Quinazolinones and Standard Antibiotics: An In-Depth Guide to Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms. Among the myriad of heterocyclic compounds explored for their medicinal properties, the quinazolinone scaffold has emerged as a "privileged structure" due to its wide spectrum of biological activities, including significant antimicrobial effects.[1][2][3] This guide provides a detailed comparative analysis of the antimicrobial efficacy of a specific subclass, bromo-substituted quinazolinones, against commonly used standard antibiotics. By synthesizing experimental data and elucidating the underlying scientific principles, we aim to offer a valuable resource for researchers engaged in the quest for next-generation antimicrobial drugs.

Section 1: Mechanisms of Action - A Tale of Different Targets

Understanding how a drug inhibits or kills a microbe is fundamental to its development. Standard antibiotics and quinazolinones often achieve this through distinct molecular interactions.

Standard Antibiotics: These well-established drugs typically target essential bacterial processes. For instance, β-lactams (e.g., penicillin) and glycopeptides (e.g., vancomycin) disrupt cell wall synthesis. Aminoglycosides (e.g., streptomycin) and macrolides bind to ribosomes to inhibit protein synthesis, while fluoroquinolones (e.g., ciprofloxacin) target DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.

Bromo-Substituted Quinazolinones: The antimicrobial mechanism of quinazolinones is an active area of research, with evidence pointing towards multiple modes of action. Some derivatives function as non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.[4] This is a noteworthy mechanism as it suggests a potential to circumvent β-lactamase-based resistance. Other studies indicate that substituted quinazolinones can act as DNA gyrase inhibitors, similar to fluoroquinolones, thereby preventing bacterial DNA replication.[5] The addition of a bromine atom is believed to enhance the lipophilicity of the molecule, potentially facilitating its passage across the microbial cell membrane to reach its intracellular target.[6]

Mechanism_of_Action_Comparison cluster_antibiotics Standard Antibiotics cluster_quinazolinones Bromo-Quinazolinones cluster_targets Bacterial Cell Targets Strep Streptomycin Ribosome Ribosome (Protein Synthesis) Strep->Ribosome Inhibits Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase (DNA Replication) Cipro->DNA_Gyrase Inhibits Vanco Vancomycin PBP Penicillin-Binding Proteins (PBPs) (Cell Wall Synthesis) Vanco->PBP Inhibits BromoQ Bromo-Substituted Quinazolinone BromoQ->DNA_Gyrase Inhibits BromoQ->PBP Inhibits caption Comparative Mechanisms of Action

Caption: Cellular targets of standard antibiotics vs. proposed targets for bromo-substituted quinazolinones.

Section 2: Quantifying Efficacy - A Guide to Antimicrobial Susceptibility Testing

To objectively compare antimicrobial agents, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized protocols for this purpose.[7][8] The two most common in vitro methods are the disk diffusion test and the broth dilution method for determining the Minimum Inhibitory Concentration (MIC).

This method provides a qualitative assessment of antimicrobial activity by measuring the area where bacterial growth is inhibited around an antibiotic-impregnated disk.

Principle: An antibiotic disk placed on an agar plate inoculated with a test microorganism diffuses into the medium, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk. The diameter of this zone is proportional to the agent's efficacy.[9]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard, approximately 1 x 10⁸ CFU/mL) from 4-5 isolated colonies grown on a non-selective agar plate.[8]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar (MHA) plate. Repeat this process two more times, rotating the plate 60° each time to ensure even coverage.[10]

  • Disk Application: Aseptically apply the antimicrobial-impregnated disks (containing the bromo-substituted quinazolinone or a standard antibiotic) to the surface of the agar. Ensure firm contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[1]

  • Result Measurement: Measure the diameter of the zone of complete inhibition to the nearest millimeter (mm) using a caliper or ruler.[8][10]

This method yields a quantitative result, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Principle: The test organism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits growth after incubation is the MIC.

Step-by-Step Methodology:

  • Agent Dilution: Prepare a series of twofold dilutions of the test compound (e.g., bromo-substituted quinazolinone) and the standard antibiotic in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the disk diffusion method. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation and Controls: Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the agent in which there is no visible growth.[11]

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep 1. Inoculum Preparation cluster_disk 2a. Disk Diffusion Method cluster_mic 2b. Broth Dilution (MIC) Method A Select 4-5 isolated bacterial colonies B Suspend in saline A->B C Adjust to 0.5 McFarland Standard B->C D Inoculate Mueller-Hinton Agar Plate C->D I Inoculate wells with diluted bacterial suspension C->I E Apply Antimicrobial Disks D->E F Incubate 18-24h at 37°C E->F G Measure Zone of Inhibition (mm) F->G H Prepare serial dilutions of compound in 96-well plate H->I J Incubate 16-20h at 37°C I->J K Identify lowest concentration with no visible growth (MIC in µg/mL) J->K caption Workflow for Antimicrobial Susceptibility Testing

Caption: Standardized workflow for disk diffusion and broth dilution antimicrobial testing methods.

Section 3: Comparative Performance Data

The following tables summarize experimental data from various studies, comparing the antimicrobial activity of bromo-substituted quinazolinones with standard antibiotics.

Table 1: Antibacterial Activity by Disk/Well Diffusion (Zone of Inhibition in mm)

CompoundConcentrationS. aureusB. subtilis / B. cereusE. coliP. aeruginosaK. pneumoniaeReference
Bromo-Quinazolinone Deriv. 1 -16 mm14 mm12 mm10 mm13 mm[12]
Bromo-Quinazolinone Deriv. 2 -15 mm12 mm14 mm-12 mm[12]
Bromo-Quinazolinone Deriv. (2b) -15 mm18 mm-12 mm-[13][14]
Bromo-Quinazolinone Deriv. (2c) -16 mm17 mm-14 mm-[13][14]
Substituted Quinazolinones 2 mg/mL15-20 mm15-20 mm15-20 mm--[15]
Ciprofloxacin (Standard) -14 mm10 mm11 mm12 mm10 mm[12]
Streptomycin (Standard) 5 mg/mL25 mm-25 mm--[15]

Note: "-" indicates data not reported in the cited study. "Deriv." stands for derivative.

Table 2: Antibacterial Activity by Broth Dilution (Minimum Inhibitory Concentration in µg/mL)

CompoundS. aureus (MSSA)S. aureus (MRSA)E. faecalisE. coliP. aeruginosaReference
Quinazolinone 1 2-->16>16[4]
Quinazolinone 27 ≤0.5≤0.5>16>16>16[4]
Fused Quinazolinone 4 64--6432[16]
Fused Quinazolinone 9 128--6464[16]
Ciprofloxacin (Standard) ---1.560.78[6]
Vancomycin (Standard) 112--[4]
Linezolid (Standard) 222--[4]

Table 3: Antifungal Activity of Selected Quinazolinones (MIC in µg/mL)

CompoundC. albicansA. nigerReference
Fused Quinazolinone 4 3232[16]
Fused Quinazolinone 9 6464[16]
Bromo-Quinazolinone Deriv. (2d) Significant ActivitySignificant Activity[13][14]
Bromo-Quinazolinone Deriv. (2g) Significant ActivitySignificant Activity[13][14]

Note: "Significant Activity" reported without specific MIC values in the source.

Analysis of Data: The compiled data reveals that bromo-substituted quinazolinones exhibit a broad spectrum of antimicrobial activity, with notable potency against Gram-positive bacteria, including challenging pathogens like MRSA.[4] For example, compound 27 showed an MIC of ≤0.5 µg/mL against all tested S. aureus strains, outperforming standard drugs like vancomycin and linezolid in vitro.[4] While some derivatives show moderate activity against Gram-negative bacteria like P. aeruginosa and E. coli, their efficacy is generally lower compared to their effect on Gram-positive organisms.[5][16] The antifungal activity against species like C. albicans and A. niger further underscores the therapeutic potential of this chemical class.[16][17]

Section 4: Structure-Activity Relationship (SAR) - The Chemical Blueprint for Potency

The antimicrobial potency of a quinazolinone is not solely dependent on its core structure but is significantly influenced by the nature and position of its substituents. SAR studies are critical for optimizing lead compounds into viable drug candidates.

  • Role of the Bromo Substituent: The presence of a halogen atom, such as bromine, at the C6 position of the quinazolinone ring is frequently associated with enhanced antimicrobial activity.[3] However, some studies have found that substitution at the C6 position with a bromo group was not well-tolerated and led to a loss of activity, indicating that the overall substitution pattern is critical.[4][18] This highlights the complexity of SAR and the need for empirical testing of each new derivative.

  • Substitutions at Positions 2 and 3: These positions are key modulators of biological activity. The presence of a substituted aromatic ring at position 3 and various groups (e.g., methyl, thiol) at position 2 are often essential for potent antimicrobial effects.[3] For example, one study demonstrated that substituting an amino group at position 3 increased the antibacterial activity of a 6-bromo-quinazolinone derivative.[12][19]

  • Lipophilicity: The introduction of bromine can increase the lipophilicity of the molecule. This physical property can enhance the compound's ability to penetrate the lipid-rich cell membranes of microorganisms, a crucial step for reaching intracellular targets.[6][20]

Conclusion and Future Directions

The evidence presented in this guide strongly supports the potential of bromo-substituted quinazolinones as a promising class of antimicrobial agents. Several derivatives demonstrate in vitro potency comparable or, in some cases, superior to standard antibiotics, particularly against Gram-positive bacteria. Their novel mechanisms of action, such as the inhibition of PBPs, offer a potential solution to combat resistance to existing drug classes.

However, the journey from a promising lead compound to a clinical drug is long. Future research must focus on:

  • Comprehensive SAR studies to optimize potency and broaden the antimicrobial spectrum.

  • In-depth mechanistic studies to fully elucidate their molecular targets.

  • Pharmacokinetic and toxicological profiling to assess their safety and behavior in biological systems.

  • In vivo efficacy studies in animal models of infection to validate their therapeutic potential.

By continuing to explore the rich chemistry of the quinazolinone scaffold, the scientific community may yet deliver a new generation of powerful weapons in the ongoing fight against microbial infections.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Synthesis and antimicrobial screening of some novel quinazolinones and its derivatives. (n.d.). Google Search.
  • Asadipour, A., Fakhari, A. R., & Sharafi, M. R. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands.
  • Synthesis and antimicrobial evaluation of new quinazolinone derivatives containing thiourea and thiazolidine moieties. (2025). Taylor & Francis.
  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Takeuchi, Y., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, ACS Publications.
  • (PDF) Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. (2025). ResearchGate.
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). Ingenta Connect.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (2023). Medires Publishing.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • BIOCHEMICAL BASIS OF THE ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES IN THE LIGHT OF INSIGHTS INTO THE FEATURES OF THE CHEMICAL STRUCTURE AND WAYS OF BINDING TO TARGET MOLECULES. A REVIEW. (2025). ResearchGate.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Singh, V. K. (n.d.). Synthesis and Antimicrobial Activity of Nove fused 4-(3H)quinazolinone Derivatives. IJSTM.
  • Antimicrobial Susceptibility Testing. (2024). StatPearls - NCBI Bookshelf - NIH.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016).
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal.
  • Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. (n.d.). ResearchGate.
  • Biological Evaluation and Molecular Docking of Substituted Quinazolinones as Antimicrobial Agents. (n.d.). AUSTRALIAN JOURNAL OF BASIC AND APPLIED SCIENCES (AJBAS).
  • Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). PMC - NIH.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023).
  • Murti, Y., Singh, A. K., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. PubMed.
  • Synthesis, Molecular Docking and Anti- Bacterial Activity of 3-Sulfonamido Substituted Quinazolinone Derivatives. (2020). International Journal of Pharmacy and Biological Sciences.
  • Comparison of MIC values (in µg mL-1 ) of quinazolines and standard drugs against different bacteria and fungi. (n.d.). ResearchGate.
  • 3H)- Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (2011). Semantic Scholar.

Sources

Comparative

Technical Comparison Guide: In Vivo Efficacy of 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one Derivatives

Executive Summary Product Class: Novel 2,7-disubstituted quinazolin-4(3H)-one anticancer agents. Precursor Scaffold: 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Novel 2,7-disubstituted quinazolin-4(3H)-one anticancer agents. Precursor Scaffold: 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one. Primary Mechanism: Dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor). Therapeutic Focus: Solid tumors (NSCLC, Breast, Hepatocellular Carcinoma). Comparator Standards: Gefitinib (EGFR-TKI), Sorafenib (VEGFR-TKI), 5-Fluorouracil (Cytotoxic).

This guide provides a technical analysis of the in vivo efficacy of anticancer candidates synthesized from the privileged scaffold 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one . It contrasts these novel derivatives against clinical standards, evaluating tumor growth inhibition (TGI), pharmacokinetics, and safety profiles in murine xenograft models.

Chemical Context: The "Privileged" Scaffold

The title compound, 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one , is not the final drug but a high-value pharmacophore precursor. Its dual-reactive nature allows for "divergent synthesis," enabling the creation of libraries with high affinity for kinase ATP-binding pockets.

  • Site A (2-Chloromethyl): An alkylating handle susceptible to nucleophilic attack (SN2). It is typically substituted with amines, thiols, or heterocycles (e.g., piperazine, morpholine) to improve solubility and interaction with the ribose-binding region of the kinase.

  • Site B (7-Bromo): A halogen handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This site allows the attachment of aryl groups that extend into the hydrophobic pocket of the target enzyme, enhancing selectivity.

Synthesis & Mechanism Workflow

The following diagram illustrates how the precursor is transformed into active candidates and their downstream biological effects.

G Precursor 7-bromo-2-(chloromethyl) quinazolin-4(3H)-one Step1 Step 1: Nucleophilic Substitution (at -CH2Cl) Precursor->Step1 Amine/Thiol Step2 Step 2: Suzuki Coupling (at 7-Br) Step1->Step2 Pd(PPh3)4 Candidate Active Candidate (7-Aryl-2-aminomethyl-QZN) Step2->Candidate Target Target Binding (EGFR/VEGFR ATP Pocket) Candidate->Target IC50 < 100 nM Effect Apoptosis & Angiogenesis Inhibition Target->Effect

Figure 1: Divergent synthesis pathway transforming the title scaffold into dual-action kinase inhibitors.

Comparative Efficacy Analysis

The following data synthesizes results from multiple preclinical studies evaluating quinazolinone derivatives against standard-of-care agents.

In Vitro Potency (Cellular Models)

Before in vivo application, candidates are screened for cytotoxicity. Derivatives modified at the C-2 position (via the chloromethyl group) often show superior selectivity compared to broad-spectrum agents like Doxorubicin.

Compound ClassTarget Cell LineIC50 (µM)Selectivity Index (SI)Comparator (IC50)
7-Br-QZN Derivative (Lead) A549 (NSCLC) 0.12 ± 0.05 >50 Gefitinib (0.02)
7-Br-QZN Derivative (Lead)MCF-7 (Breast)0.85 ± 0.10>30Doxorubicin (1.20)
7-Br-QZN Derivative (Lead)HUVEC (Endothelial)0.45 ± 0.08N/ASorafenib (0.09)
Unmodified ScaffoldA549>50.0<1N/A

Insight: While the lead derivative is slightly less potent than Gefitinib in vitro, its dual activity against HUVEC (angiogenesis) suggests potential for superior in vivo performance by starving the tumor blood supply.

In Vivo Tumor Growth Inhibition (TGI)

Model: BALB/c Nude Mice bearing A549 Xenografts. Dosing: 21 Days, Oral Gavage (PO) or Intraperitoneal (IP).

Treatment GroupDose (mg/kg)Tumor Vol. Reduction (Day 21)TGI (%)Body Weight Loss
Vehicle ControlN/A0% (Tumor reached 1200 mm³)--2.1%
7-Br-QZN Derivative 20 mg/kg Significant (p<0.01) 58.4% -3.5%
7-Br-QZN Derivative 50 mg/kg Significant (p<0.001) 72.1% -5.8%
Gefitinib (Standard)50 mg/kgSignificant (p<0.001)75.3%-8.2%
5-Fluorouracil20 mg/kgModerate (p<0.05)48.9%-15.4% (Toxic)

Key Finding: The 7-bromo-2-substituted derivative at 50 mg/kg achieves TGI comparable to Gefitinib (72.1% vs 75.3%) but with significantly lower toxicity (5.8% vs 8.2% weight loss). This improved safety profile is attributed to the specific substitution at the chloromethyl position, which often enhances metabolic stability and reduces off-target effects.

Experimental Protocol: Validated In Vivo Workflow

To replicate these results, researchers must adhere to a rigorous xenograft protocol. The causality of each step is critical for data integrity.

Workflow Diagram

InVivo Acclimatization 1. Acclimatization (5-7 Days, SPF Conditions) Inoculation 2. Inoculation (5x10^6 cells + Matrigel 1:1) Acclimatization->Inoculation Log-phase cells Palpation 3. Tumor Establishment (Wait for 100-150 mm³) Inoculation->Palpation Subcutaneous Randomization 4. Randomization (Group by Vol, n=6-8) Palpation->Randomization Minimize variance Treatment 5. Treatment Phase (Q1D or Q2D x 21 Days) Randomization->Treatment Vehicle/Drug/Std Necropsy 6. Necropsy & Analysis (H&E, IHC for Ki-67/CD31) Treatment->Necropsy End point

Figure 2: Standardized xenograft workflow for evaluating quinazolinone derivatives.

Step-by-Step Methodology
  • Cell Preparation: Cultured cells (e.g., A549, MCF-7) must be harvested in the exponential growth phase. Crucial: Resuspend cells in PBS mixed 1:1 with Matrigel. The Matrigel matrix prevents cell diffusion and supports early angiogenesis, essential for the "vascular targeting" assessment of these specific derivatives.

  • Inoculation: Inject 100 µL of the suspension subcutaneously into the right flank of 4-6 week old female BALB/c nude mice.

  • Randomization: Do not start dosing immediately. Wait until tumors reach a palpable volume of 100–150 mm³. Randomize mice so that the average tumor volume is statistically identical across all groups (

    
    ).
    
  • Formulation:

    • Vehicle: 0.5% CMC-Na (Carboxymethyl cellulose) or 10% DMSO/40% PEG300/50% Saline.

    • Test Compound: Dissolve the 7-bromo-2-substituted derivative. If solubility is poor (common with quinazolinones), use the DMSO/PEG formulation.

  • Data Collection: Measure tumor dimensions (Length

    
     Width) every 2 days using digital calipers. Calculate volume using the formula: 
    
    
    
    .

Mechanistic Validation (Post-Study)

To confirm that the efficacy is driven by the intended mechanism (EGFR/VEGFR inhibition) rather than general cytotoxicity, immunohistochemistry (IHC) analysis of the excised tumor tissue is required.

  • Ki-67 Staining: Expect a reduction in Ki-67 positive cells in the treated group (marker of proliferation).

  • CD31 Staining: Expect a reduction in microvessel density (MVD) compared to the control. This validates the anti-angiogenic property contributed by the pharmacophore.

  • Western Blot: Lysates from tumor tissue should show reduced phosphorylation of EGFR (p-EGFR) and downstream markers like AKT or ERK.

References

  • Alafeefy, A. M. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity.[1][2][3][4][5][6][7][8][9] Journal of Saudi Chemical Society. Link

  • Wang, J., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.[2][3][4][6][7][8][9][10][11] Molecules (MDPI). Link

  • Bhatia, R., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.[1][8][10] Oriental Journal of Chemistry. Link

  • Hao, Y., et al. (2020). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4.[9] European Journal of Medicinal Chemistry.[7] Link

  • Cao, S. L., et al. (2016).[7] Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position. European Journal of Medicinal Chemistry.[7] Link

Sources

Validation

Comparative docking studies of quinazolinone derivatives in the EGFR active site

Executive Summary This guide provides a technical framework for evaluating quinazolinone-based inhibitors against the Epidermal Growth Factor Receptor (EGFR).[1] Focusing on the structural determinants of binding affinit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating quinazolinone-based inhibitors against the Epidermal Growth Factor Receptor (EGFR).[1] Focusing on the structural determinants of binding affinity, we compare established standards (Gefitinib, Erlotinib) against novel derivative classes. The objective is to standardize the in silico validation process for researchers developing next-generation kinase inhibitors, particularly those targeting resistance mutations (T790M, C797S).

Scientific Background & Rationale

The Quinazolinone Scaffold

The 4-anilinoquinazoline core is a privileged scaffold in medicinal chemistry because it mimics the adenine ring of ATP. In the EGFR active site, this scaffold functions as a competitive inhibitor, anchoring to the hinge region.

The Biological Target: EGFR Kinase Domain

EGFR signaling drives proliferation in Non-Small Cell Lung Cancer (NSCLC). The binding pocket is characterized by:

  • The Hinge Region (Met793): The primary anchor point for the quinazoline N1 and C4-NH.

  • The Gatekeeper Residue (Thr790): Controls access to the hydrophobic back pocket. Mutation to Methionine (T790M) causes steric hindrance for first-generation inhibitors.

  • The Catalytic Lysine (Lys745): Often involved in cation-pi or salt-bridge interactions.

Signaling Pathway Context

Understanding the downstream effects is crucial for interpreting docking results. Inhibition at the receptor level prevents the phosphorylation cascades depicted below.

EGFR_Pathway EGFR EGFR (Receptor) Dimer Receptor Dimerization & Phosphorylation EGFR->Dimer Activation Ligand Ligand (EGF/TGF-a) Ligand->EGFR Binding GRB2 GRB2 / SOS Dimer->GRB2 PI3K PI3K Dimer->PI3K RAS RAS (GTPase) GRB2->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus: Proliferation & Survival ERK->Nucleus Transcription Factors AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis

Figure 1: The EGFR signaling cascade. Quinazolinone derivatives competitively inhibit the ATP binding at the Receptor/Dimer stage, halting downstream RAS/RAF and PI3K/AKT signaling.

Methodological Framework: Robust Docking Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocol utilizes AutoDock Vina , validated against the co-crystallized structure of Erlotinib (PDB: 1M17).

Step 1: Protein Preparation (Target)[2]
  • Selection: Retrieve PDB ID: 1M17 (Wild Type EGFR + Erlotinib) from RCSB. For inactive conformation studies, use PDB ID: 4HJO .[2]

  • Cleaning: Remove all water molecules (unless bridging waters are specific to your derivative's design). Remove co-crystallized ligand (save for validation).

  • Protonation: Add polar hydrogens. Compute Gasteiger charges.

    • Why: The protonation state of His776 can influence binding. Ensure pH is set to 7.4 equivalent.

Step 2: Ligand Preparation (The Derivatives)
  • Structure Generation: Draw derivatives in ChemDraw/MarvinSketch.

  • Energy Minimization: Minimize using MM2/MMFF94 force field to relieve internal strain.

  • Torsion Tree: Define rotatable bonds.

    • Critical Check: Ensure the amide bond connecting the quinazoline to the aniline is set to planar/rigid (partial double bond character).

Step 3: Grid Generation & Docking[5]
  • Center: X= 22.0, Y= 0.5, Z= 53.0 (Approximate centroid of Erlotinib in 1M17).

  • Size: 20 x 20 x 20 Å (Sufficient to cover the ATP pocket and the "back pocket").

  • Exhaustiveness: Set to minimum 32 (higher than default 8) for rigorous sampling.

Docking_Workflow PDB PDB Retrieval (1M17 / 4HJO) Prep_Prot Protein Prep (Remove H2O, Add H+) PDB->Prep_Prot Grid Grid Generation (Center on Met793) Prep_Prot->Grid Prep_Lig Ligand Prep (MM2 Min, Torsions) Dock AutoDock Vina (Exhaustiveness=32) Prep_Lig->Dock Grid->Dock Analysis Interaction Analysis (H-bonds, RMSD) Dock->Analysis

Figure 2: Validated workflow for comparative molecular docking of quinazolinone derivatives.

Comparative Analysis: Standards vs. Derivatives

This section compares the binding metrics of standard drugs against representative novel quinazolinone derivatives. Data is synthesized from established structure-activity relationship (SAR) studies.

The Baseline: Gefitinib & Erlotinib[1][6][7][8]
  • Binding Mode: The N1 of the quinazoline ring accepts a H-bond from Met793 (backbone NH).[3] The C6/C7 ether chains extend into the solvent-exposed region, improving solubility.

  • Limitation: They rely heavily on the steric fit of the aniline ring. The T790M mutation introduces a bulky methionine that clashes with the aniline moiety.

The Variable: Novel Derivatives

Modern design strategies focus on two areas:

  • C6-Acrylamide Substitutions: To form covalent bonds with Cys797 (e.g., Osimertinib analogs).

  • Fused Ring Systems: Modifying the quinazoline core (e.g., thieno[2,3-d]pyrimidine) to alter the vector of the side chains.

Comparative Data Table

Note: Binding energies are representative values derived from AutoDock Vina calculations on PDB 1M17.

Compound ClassRepresentative Drug/CodeBinding Affinity (kcal/mol)Key H-Bond InteractionsHydrophobic Interactions
Standard (Gen 1) Erlotinib-7.8 ± 0.3Met793 (Hinge), Thr790 (Water-mediated)Leu718, Val726, Ala743
Standard (Gen 1) Gefitinib-7.6 ± 0.4Met793 (Hinge)Leu718, Val726, Lys745
Novel (Covalent) Acrylamide-Quinazoline-9.2 ± 0.5Met793, Cys797 (Pre-reaction pose)High affinity due to Cys797 proximity
Novel (Hybrid) 1,3,4-Thiadiazole-Quinazoline-8.5 ± 0.4Met793, Asp855Enhanced fit in hydrophobic back-pocket
Interpretation of Results
  • Affinity Threshold: A binding energy more negative than -8.0 kcal/mol generally indicates a potential lead compound superior to first-generation inhibitors in in silico screens.

  • The "Met793" Rule: If a derivative fails to maintain the H-bond with Met793 (distance > 3.5 Å), it is likely inactive, regardless of the binding score. This is a critical filter for your results.

  • Solvation Effects: Derivatives with bulky C6/C7 groups often score poorly in rigid docking but perform well in vitro. This discrepancy suggests that flexible docking (allowing Lys745/Asp855 side chain movement) is necessary for these analogs.

Structural Insights & Causality

Why Quinazolinones Fail in T790M

In the Wild Type (WT) receptor, the Threonine at 790 is small. In the T790M mutant, the Methionine side chain extends into the ATP binding cleft.

  • Observation: Docking Erlotinib into T790M structures (e.g., PDB 3IKA) results in a positive shift in binding energy (weaker binding) or a displaced pose.

  • Solution: Derivatives with a "kinked" structure (like Osimertinib) or smaller aniline substituents avoid this clash.

The Role of Water

Standard docking (AutoDock Vina) often ignores explicit water. However, a conserved water molecule often mediates the interaction between the inhibitor and Thr790 in the WT.

  • Protocol Adjustment: For high-precision studies, include the bridging water found in PDB 1M17 as part of the receptor (set as rigid) during grid generation.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. The Journal of Biological Chemistry.

  • Park, J. H., Liu, Y., Lemmon, M. A., & Radhakrishnan, R. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Sandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present).[4] Pharmaceuticals.[2][5][3][4][6][7]

  • RCSB Protein Data Bank. Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib (PDB ID: 4HJO).

Sources

Comparative

Validating the Mechanism of Action of Novel Quinazolinone-Based Therapeutic Agents: A Comparative Guide

The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] This guide provides an in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] This guide provides an in-depth technical comparison of novel quinazolinone-based compounds, categorized by their primary mechanism of action. We will delve into the causality behind experimental choices for validating these mechanisms and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Section 1: Targeting Receptor Tyrosine Kinases - The EGFR and VEGFR Families

The dysregulation of receptor tyrosine kinase (RTK) signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Quinazolinone derivatives have been extensively developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key players in tumor growth, proliferation, and angiogenesis.[4][5]

The EGFR/VEGFR Signaling Axis

EGFR activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[6] Similarly, VEGFR activation by VEGF is a critical step in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[5][7] Dual inhibition of both EGFR and VEGFR presents a synergistic approach to cancer therapy.[5]

Signaling Pathway of EGFR and VEGFR

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_angiogenesis Angiogenesis Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCγ VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC Angio_out Angiogenesis, Endothelial Cell Proliferation, Migration PKC->Angio_out Quinazolinone Quinazolinone Inhibitors Quinazolinone->EGFR Quinazolinone->VEGFR

Caption: EGFR and VEGFR signaling pathways and points of inhibition by quinazolinone agents.

Comparative Analysis of Quinazolinone-Based RTK Inhibitors

A multitude of quinazolinone derivatives have been synthesized and evaluated for their inhibitory activity against EGFR and VEGFR. The table below summarizes the performance of several notable compounds. The choice of cell lines for these assays is critical; for instance, A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma) are commonly used due to their known expression of these receptors.[4][8]

Compound IDTarget(s)IC50 (µM)Cell Line(s)Reference
Gefitinib EGFR0.045 ± 0.003NCI-H460[6]
Erlotinib EGFR0.16MCF-7, HepG2[9]
Lapatinib EGFR/HER2-Human Bladder Cancer[10]
Vandetanib VEGFR-2, EGFRVEGFR-2: - EGFR: --[5]
Compound 6d EGFR0.069 ± 0.004NCI-H460[6]
Compound 4a EGFR0.09MCF-7, HepG2[9]
Compound 4g EGFR0.10MCF-7, HepG2[9]
Compound 1i EGFR, VEGFR-2EGFR: 0.001 VEGFR-2: 0.079HT-29, MCF-7, H460[5]
Compound 1j EGFR, VEGFR-2EGFR: 0.078 VEGFR-2: 0.014HT-29, MCF-7, H460[5]
Compound 1l EGFR, VEGFR-2EGFR: 0.051 VEGFR-2: 0.014HT-29, MCF-7, H460[5]
Experimental Protocols for Validating RTK Inhibition

To validate the mechanism of action of novel quinazolinone-based RTK inhibitors, a series of biochemical and cell-based assays are essential.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase. The rationale is to isolate the drug-target interaction from complex cellular processes.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Purified Kinase (EGFR/VEGFR-2) Incubation Incubate Kinase, Substrate, ATP, and Compound Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Compound Test Compound (Quinazolinone) Compound->Incubation Phosphorylation Phosphorylation of Substrate Incubation->Phosphorylation Detection_Reagent Add Detection Reagent (e.g., Luminescent) Phosphorylation->Detection_Reagent Signal Measure Signal (Luminescence) Detection_Reagent->Signal IC50 Calculate IC50 Signal->IC50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test quinazolinone compound in 100% DMSO.

    • Dilute the recombinant EGFR or VEGFR-2 enzyme and the corresponding peptide substrate in a kinase assay buffer.[5][9]

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add serial dilutions of the test compound. Include a "no inhibitor" positive control and a "no enzyme" blank control.

    • Prepare a master mix containing ATP and the peptide substrate in the kinase assay buffer.

    • Add the master mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding the diluted EGFR or VEGFR-2 enzyme to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[2][5]

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a commercial kit such as ADP-Glo™. This involves adding a reagent that converts ADP to ATP and generates a luminescent signal.[1][11]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the blank control values from all other readings.

    • Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

This assay assesses the effect of the compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[12] It provides a broader understanding of the compound's overall cellular efficacy.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the quinazolinone compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[13]

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[12]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Section 2: Targeting DNA Repair - PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks.[7] Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) can lead to synthetic lethality. Quinazolinone derivatives have shown promise as PARP inhibitors.[7][14]

Comparative Analysis of Quinazolinone-Based PARP Inhibitors
CompoundTargetIC50 (nM)Cell Line(s)Reference
(S)-N-Boc-pyrrolidin-3-yl substituted quinazoline PARP-1Potent Inhibition-[7]
Quinazoline-2,4(1H,3H)-dione derivatives PARP-1Nanomolar range-[14]
Experimental Protocol for Validating PARP Inhibition

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.

Step-by-Step Protocol:

  • Assay Setup:

    • In a 96-well plate, add purified PARP1 enzyme, activated DNA (to stimulate PARP activity), and the test quinazolinone compound.

  • Reaction Initiation:

    • Initiate the reaction by adding a solution containing β-NAD+, the substrate for PARP.[15]

  • Incubation:

    • Incubate the plate at room temperature to allow for the PARylation reaction to occur.

  • Detection:

    • Detect the remaining NAD+ levels using a bioluminescent assay like the NAD/NADH-Glo™ Assay. A decrease in NAD+ consumption indicates PARP inhibition.[10]

  • Data Analysis:

    • Calculate the percentage of PARP inhibition and determine the IC50 value.

Section 3: Targeting Cell Division - Microtubule Polymerization Inhibition

Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.[16] Disruption of microtubule dynamics by small molecules can lead to mitotic arrest and apoptosis, a well-established anticancer strategy. Several quinazolinone derivatives have been identified as inhibitors of tubulin polymerization.[14][17]

Comparative Analysis of Quinazolinone-Based Tubulin Polymerization Inhibitors
CompoundTargetIC50 (µM)Cell Line(s)Reference
2-chloroquinazoline derivative (Compound 16) Tubulin PolymerizationLow micromolar range-[14]
Compound 106 Tubulin Polymerization, Cdk40.6 (Tubulin), 0.47 (Cdk4)-[17]
Experimental Protocol for Validating Tubulin Polymerization Inhibition

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_detection Detection Tubulin Purified Tubulin Incubation Incubate Tubulin, GTP, and Compound at 37°C Tubulin->Incubation GTP GTP GTP->Incubation Compound Test Compound Compound->Incubation Polymerization Microtubule Polymerization Incubation->Polymerization Absorbance Measure Absorbance at 340 nm over time Polymerization->Absorbance Curve Generate Polymerization Curve Absorbance->Curve IC50 Calculate IC50 Curve->IC50

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Operational Safety Protocol: Handling 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one Executive Summary & Chemical Context This guide supersedes generic "Category 3" safety templates. You are handling 7-bromo-2-(chloromethy...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Executive Summary & Chemical Context

This guide supersedes generic "Category 3" safety templates. You are handling 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one , a scaffold frequently used in the synthesis of USP7 inhibitors and other bioactive heterocycles.

The Critical Hazard: While the quinazolinone core is relatively stable, the 2-chloromethyl moiety is a potent electrophile. It acts as an alkylating agent, capable of reacting irreversibly with biological nucleophiles (DNA, proteins).

  • Operational Risk: High. The compound is likely a skin corrosive (Category 1C equivalent) and a severe eye irritant.[1]

  • Mechanism: The chloromethyl group is susceptible to SN2 attack. If dissolved in carrier solvents (DMSO, DMF), it can permeate standard nitrile gloves rapidly, delivering the alkylator directly to the bloodstream.

Hazard Identification & Risk Assessment

Hazard ClassCriticalityMechanism of Action
Skin Corrosion/Irritation HIGH The chloromethyl group reacts with skin proteins (cysteine/lysine residues), causing delayed burns or sensitization.
Eye Damage CRITICAL Solid particulates are abrasive and highly reactive with corneal moisture, leading to potential permanent damage.
Respiratory Sensitization MODERATE Inhalation of dust can alkylate mucous membranes. Strict dust control is mandatory.
Carcinogenicity (Suspected) MODERATE Structurally analogous to other benzylic/allylic chlorides which are known mutagens. Treat as a potential carcinogen.[2]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for this compound. Adhere to this tiered protection strategy.

Tier 1: Solid Handling (Weighing/Transfer)
  • Respiratory: Work exclusively within a certified chemical fume hood.[3] If weighing outside a hood is unavoidable (strongly discouraged), a powered air-purifying respirator (PAPR) with HEPA cartridges is required.

  • Eyes: Chemical Splash Goggles (indirect vented). Safety glasses provide zero protection against airborne dust migration.

  • Hands: Double-gloving strategy.

    • Inner: 4 mil Nitrile (inspection layer).

    • Outer: 5-8 mil Extended Cuff Nitrile (barrier layer).

    • Rationale: Creates a sacrificial layer. If the outer glove is contaminated, strip it immediately without exposing skin.

Tier 2: Solution Handling (Dissolved in DMF/DMSO/DCM)
  • Hands (Critical Update): Solvents like DMF and DCM permeate nitrile in seconds.

    • Mandatory: Use Laminate Film Gloves (e.g., Silver Shield™ / 4H®) as the inner liner.

    • Outer: Standard Nitrile (for dexterity and grip).

  • Body: Tyvek® sleeves or a chemically resistant apron over the standard cotton lab coat to prevent sleeve-gap exposure.

Operational Protocol: Step-by-Step

Phase A: Preparation
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Control: This powder is likely electrostatic. Use an anti-static gun or ionizer bar inside the hood to prevent "fly-away" powder during transfer.

  • Decon Prep: Prepare a "Quench Station" in the hood: A beaker containing 10% aqueous ammonium hydroxide or 5% sodium thiosulfate.

Phase B: Weighing & Solubilization
  • Tare Closed: Place the receiving vial on the balance, tare, then remove it to the hood to add the solid. Never add solid inside the balance chamber.

  • Add Solvent: Add solvent (DMF/DMSO) slowly down the side of the vial to minimize aerosolization.

  • Seal Immediately: Cap the vial before vortexing or sonication.

Phase C: Reaction Monitoring
  • Sampling: Do not use open needles. Use positive-displacement pipettes or septa-sealed syringes to withdraw aliquots for LCMS.

  • Needle Disposal: Dispose of needles immediately into a sharps container inside the hood. Do not recap.

Emergency Response & Decontamination

Scenario: Skin Contact (Solution)

  • Strip: Remove contaminated gloves/clothing immediately. Do not "wipe" the skin.[4]

  • Flush: Wash with copious soap and water for 15 minutes.[5] Avoid organic solvents (ethanol/acetone) as they will drive the chemical deeper into the dermis.

  • Neutralize (Surface Only): For benchtop spills, cover with 10% Sodium Thiosulfate or 10% Aqueous Ammonia . Allow to sit for 15 minutes to convert the alkyl chloride to a harmless alcohol or amine derivative.

Waste Disposal Strategy

  • Segregation: Do not mix with general organic waste if possible. Segregate into "Halogenated/High Hazard" streams.

  • Quenching (Recommended): Before disposal, treat the waste stream with excess amine (e.g., ammonium hydroxide) to consume the reactive chloromethyl group.

  • Labeling: Clearly tag waste containers: "Contains Alkylating Agent: 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one."

Visual Workflow (DOT Diagram)

SafetyProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Termination Start Start: 7-Br-2-CMQ Handling Risk Risk Assessment: Alkylating Agent Start->Risk PPE Don PPE: Splash Goggles + Double Gloves (Silver Shield if using DMF) Risk->PPE Weigh Weighing: Closed Balance Transfer Use Anti-Static Gun PPE->Weigh Solubilize Solubilization: Add Solvent Slowly Cap Immediately Weigh->Solubilize React Reaction: Closed Vessel Vent to Scrubber if Heating Solubilize->React Spill Spill/Decon? Use 10% Na-Thiosulfate React->Spill Waste Waste Disposal: Segregate as Halogenated Label 'Alkylating Agent' Spill->Waste Clean

Caption: Operational workflow for handling 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one, emphasizing the critical PPE checkpoints and decontamination loops.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-2-(chloromethyl)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-bromo-2-(chloromethyl)quinazolin-4(3H)-one
© Copyright 2026 BenchChem. All Rights Reserved.